molecular formula C13H11ClO2 B1586237 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran CAS No. 43020-12-8

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Cat. No.: B1586237
CAS No.: 43020-12-8
M. Wt: 234.68 g/mol
InChI Key: AOCVLRAZYZGWMS-UHFFFAOYSA-N
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Description

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCVLRAZYZGWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370633
Record name 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43020-12-8
Record name 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound, a substituted furan of interest to researchers in medicinal chemistry and materials science. The core of this synthesis is the Paal-Knorr furan synthesis, a classic and efficient method for constructing the furan ring from a 1,4-dicarbonyl precursor.[1][2] This document delves into the strategic synthesis of the requisite dicarbonyl intermediate followed by its acid-catalyzed cyclization. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical rationale behind the selection of reagents and conditions, aligning with the principles of modern synthetic organic chemistry.

Introduction and Strategic Overview

This compound (IUPAC Name: 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone) is a polysubstituted furan derivative.[3] Such heterocyclic scaffolds are pivotal in drug development and serve as versatile building blocks for more complex molecular architectures.[4] The synthesis of this target molecule is most effectively achieved through a two-stage process, as outlined below. The primary challenge in this, and many Paal-Knorr syntheses, lies not in the final ring-closing step but in the efficient construction of the asymmetric 1,4-dicarbonyl precursor.[5]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Furan Formation Start Starting Materials: 4-Chloroacetophenone & Acetylacetone Chalcone α,β-Unsaturated Ketone Intermediate (Chalcone derivative) Start->Chalcone Aldol Condensation Precursor 1,4-Dicarbonyl Precursor: 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione Chalcone->Precursor Michael Addition Precursor_ref 1,4-Dicarbonyl Precursor Target Target Molecule: This compound Precursor_ref->Target Paal-Knorr Cyclization (Acid-Catalyzed Dehydration)

Caption: High-level two-stage synthetic workflow.

The Core Reaction: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most important methods for preparing substituted furans.[1][6] The reaction facilitates the conversion of a 1,4-dicarbonyl compound into a furan through an acid-catalyzed intramolecular condensation and dehydration sequence.[7]

Reaction Mechanism

The mechanism was definitively elucidated in the 1990s and involves a series of well-understood steps.[1][6] It is not merely a simple dehydration but a nuanced process where the conformation of the dicarbonyl substrate plays a key role in the rate-determining step.[6]

The accepted mechanism proceeds as follows:

  • Protonation: The process is initiated by the protonation of one of the two carbonyl oxygens by an acid catalyst. This significantly increases the electrophilicity of the associated carbonyl carbon.

  • Enolization: Concurrently, the second carbonyl group undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.

  • Cyclization (Rate-Determining Step): The electron-rich double bond of the enol performs an intramolecular nucleophilic attack on the activated (protonated) carbonyl carbon.[5][7] This ring-closing step forms a five-membered cyclic hemiacetal intermediate.

  • Dehydration: The newly formed hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized oxonium ion.

  • Aromatization: A final deprotonation step removes a proton from the carbon that originally bore the enol, re-establishing the double bond within the ring and yielding the stable, aromatic furan product.

// Invisible nodes for structure alignment p1 [pos="0,2!", label=""]; p2 [pos="2.5,2!", label=""]; p3 [pos="5,2!", label=""]; p4 [pos="7.5,2!", label=""]; p5 [pos="10,2!", label=""]; p6 [pos="12.5,2!", label=""];

// Structures (using HTML-like labels for images or simplified text) Start [label="1,4-Dicarbonyl Precursor", pos="0,2.5!"]; Protonated [label="Protonated Carbonyl\n+ Enol Tautomer", pos="2.5,2.5!"]; Hemiacetal [label="Cyclic Hemiacetal\n(Intermediate)", pos="5,2.5!"]; Water_Leave [label="Protonated Hemiacetal", pos="7.5,2.5!"]; Oxonium [label="Oxonium Ion", pos="10,2.5!"]; Furan [label="Furan Product", pos="12.5,2.5!"];

// Reaction Steps Start -> Protonated [label=" H+ (cat.)\nEnolization"]; Protonated -> Hemiacetal [label=" Intramolecular\n Attack (RDS)"]; Hemiacetal -> Water_Leave [label=" H+"]; Water_Leave -> Oxonium [label=" - H₂O"]; Oxonium -> Furan [label=" - H+"];

// Step Labels lab1 [label="1. Protonation &\n2. Enolization", pos="1.25,0.5!"]; lab2 [label="3. Cyclization", pos="3.75,0.5!"]; lab3 [label="4. Dehydration", pos="8.75,0.5!"]; lab4 [label="5. Aromatization", pos="11.25,0.5!"]; }

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Synthesis of the 1,4-Dicarbonyl Precursor

As the Paal-Knorr reaction itself is robust, the primary synthetic effort is directed towards obtaining the necessary precursor, 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione . A logical and efficient approach is the Michael addition of acetylacetone to an α,β-unsaturated ketone (a chalcone derivative).

// Reactants A [label="4-Chloroacetophenone"]; B [label="Acetone"]; C [label="Acetylacetone"];

// Intermediates & Products I1 [label="1-(4-chlorophenyl)but-2-en-1-one\n(Chalcone Derivative)"]; I2 [label="Acetylacetone Enolate"]; P [label="3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Flow {rank=same; A; B;} A -> I1; B -> I1 [label="Base (e.g., NaOH)\nAldol Condensation"];

{rank=same; C; I1;} C -> I2 [label="Base (e.g., NaOEt)"]; I1 -> P; I2 -> P [label="Michael Addition"]; }

Caption: Workflow for the synthesis of the 1,4-dicarbonyl precursor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol A: Synthesis of 1-(4-chlorophenyl)but-2-en-1-one
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroacetophenone (15.4 g, 0.1 mol) and acetone (58 g, 1.0 mol).

  • Reaction Initiation: While stirring, slowly add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise over 30 minutes, maintaining the temperature below 25°C using a water bath.

  • Reaction: Allow the mixture to stir at room temperature for 4 hours. The formation of a yellow precipitate should be observed.

  • Work-up: Pour the reaction mixture into 200 mL of cold water with vigorous stirring.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to yield the pure chalcone derivative as yellow crystals.

Protocol B: Synthesis of 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione
  • Setup: In a 250 mL three-neck flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Enolate Formation: To the cooled sodium ethoxide solution, add acetylacetone (10.0 g, 0.1 mol) dropwise with stirring.

  • Michael Addition: After the addition is complete, add a solution of 1-(4-chlorophenyl)but-2-en-1-one (18.1 g, 0.1 mol, from Protocol A) in ethanol (50 mL) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent. Purify the resulting crude oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-dicarbonyl precursor.

Protocol C: Synthesis of this compound
  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl precursor (5.6 g, 0.02 mol) and p-toluenesulfonic acid monohydrate (p-TsOH) (0.38 g, 0.002 mol, 10 mol%).

  • Solvent: Add 50 mL of toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing for 3-5 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₃H₁₁ClO₂[3]
Molecular Weight 234.68 g/mol [3]
CAS Number 43020-12-8[3]
Appearance Expected to be a solid at room temperature-
IUPAC Name 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone[3]
Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.4 ppm (s, 3H, -CH₃ at C2 of furan)

    • δ ~2.6 ppm (s, 3H, -COCH₃ acetyl group)

    • δ ~6.8 ppm (s, 1H, proton at C4 of furan)

    • δ ~7.4 ppm (d, 2H, aromatic protons ortho to Cl)

    • δ ~7.7 ppm (d, 2H, aromatic protons meta to Cl)

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the furan ring carbons, the acetyl carbonyl and methyl carbons, the C2-methyl carbon, and the six carbons of the 4-chlorophenyl ring.

  • IR (KBr, cm⁻¹):

    • ~1670 cm⁻¹ (strong, C=O stretch of the acetyl ketone)

    • ~1590, 1490 cm⁻¹ (C=C stretching of aromatic and furan rings)

    • ~1250-1050 cm⁻¹ (C-O-C stretch of the furan ether)

    • ~830 cm⁻¹ (C-H out-of-plane bending for 1,4-disubstituted benzene)

  • Mass Spectrometry (EI):

    • M⁺ peak at m/z 234, with a characteristic M+2 peak at m/z 236 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a substituted furan derivative with potential applications in medicinal chemistry and materials science.[1] Its structural elucidation and purity assessment are critical for its development and use. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing precise information on the compound's molecular weight and fragmentation patterns, which are essential for confirming its identity and characterizing its structure. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers and professionals in drug development and chemical analysis.

Molecular and Chemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClO₂PubChem[1]
Molecular Weight234.68 g/mol PubChem[1]
Exact Mass234.0447573 DaPubChem[1]
IUPAC Name1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem[1]

Mass Spectrometry: Ionization and Fragmentation Strategy

Electron Ionization (EI) is the method of choice for this compound due to its volatility and thermal stability, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] EI at a standard energy of 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[4][5]

The fragmentation of this compound is primarily dictated by the presence of the acetyl group, the chlorophenyl ring, and the furan core. The most probable fragmentation pathways involve:

  • Alpha-Cleavage: The bond adjacent to the carbonyl group of the acetyl moiety is susceptible to cleavage.[6][7] This can result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • Cleavage of the Chlorophenyl Group: The bond connecting the furan ring and the chlorophenyl group can undergo cleavage.

  • Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages.

The presence of chlorine is a key diagnostic feature due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will be reflected in the mass spectrum for all chlorine-containing fragments.

Predicted Fragmentation Pathway

The expected fragmentation of this compound under electron ionization is outlined below.

Fragmentation_Pathway M [C₁₃H₁₁ClO₂]⁺˙ m/z 234/236 F1 [C₁₂H₈ClO₂]⁺ m/z 219/221 M->F1 - •CH₃ (Alpha-Cleavage) F3 [C₆H₄Cl]⁺ m/z 111/113 M->F3 - C₇H₇O₂• F4 [C₇H₇O₂]⁺ m/z 123 M->F4 - C₆H₄Cl• F5 [CH₃CO]⁺ m/z 43 M->F5 - C₁₁H₈ClO• F2 [C₁₁H₈ClO]⁺ m/z 191/193 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Table 2: Predicted Mass Fragments and Their Identities

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFormulaDescription
234/236Molecular Ion [M]⁺˙[C₁₃H₁₁ClO₂]⁺˙The intact molecule with one electron removed.
219/221[M - CH₃]⁺[C₁₂H₈ClO₂]⁺Loss of a methyl radical from the acetyl group via alpha-cleavage.
191/193[M - CH₃ - CO]⁺[C₁₁H₈ClO]⁺Subsequent loss of carbon monoxide from the acylium ion.
111/113[C₆H₄Cl]⁺[C₆H₄Cl]⁺Chlorophenyl cation.
123[C₇H₇O₂]⁺[C₇H₇O₂]⁺3-Acetyl-2-methylfuran cation radical.
43[CH₃CO]⁺[C₂H₃O]⁺Acylium ion from cleavage of the bond between the furan ring and the acetyl group.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

  • Internal Standard: For accurate quantification, consider using an internal standard with similar chemical properties but a different retention time and mass spectrum.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is recommended.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the analyte from potential impurities.[2][3]

  • Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations to avoid column overloading. Set the injector temperature to 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

  • Ionization: Electron Ionization (EI) at 70 eV.[4][5]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Range: Scan from m/z 40 to 300 to ensure all relevant fragments are detected.

3. Data Acquisition and Analysis

  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra.

  • Confirm the presence of the characteristic isotopic pattern for chlorine-containing fragments.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL) Prep2 Prepare Standards Prep1->Prep2 GC GC Separation (HP-5MS column) Prep2->GC MS MS Detection (EI, 70 eV) GC->MS Acquire Full Scan Acquisition (m/z 40-300) MS->Acquire Analyze Spectrum Analysis Acquire->Analyze Report Generate Report Analyze->Report

Caption: Workflow for the GC-MS analysis of the target compound.

Trustworthiness and Self-Validating Systems

The reliability of this analytical method is ensured through several self-validating checks:

  • Retention Time: The retention time of the analyte should be consistent across multiple injections under the same chromatographic conditions.

  • Molecular Ion: The presence of the molecular ion peak with the correct isotopic pattern for one chlorine atom (M⁺˙ and [M+2]⁺˙ in a ~3:1 ratio) provides strong evidence for the compound's identity and elemental composition.

  • Characteristic Fragments: The observed fragmentation pattern should align with the predicted pathways, particularly the presence of the acylium ion (m/z 43), the [M-CH₃]⁺ fragment, and the chlorophenyl cation (m/z 111/113).

  • System Suitability: Injecting a known standard before and during the analysis of unknown samples ensures the GC-MS system is performing optimally.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By employing the detailed GC-MS protocol and understanding the predicted fragmentation behavior, researchers can confidently identify and characterize this compound. The inherent self-validating nature of the described methodology ensures a high degree of scientific integrity and trustworthiness in the obtained results.

References

An In-depth Technical Guide to the Crystal Structure of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing the process of determining and analyzing the crystal structure of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this document outlines the complete experimental and analytical workflow, from synthesis to crystallographic analysis, based on established methodologies and analysis of analogous structures.

Introduction: The Significance of Furan Derivatives in Medicinal Chemistry

Furan and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1] Their prevalence in natural products and synthetic pharmaceuticals underscores their importance in drug discovery. The subject of this guide, this compound, incorporates several key pharmacophoric features: a substituted furan ring, a chlorophenyl group, and an acetyl moiety. Such motifs are often associated with a range of therapeutic activities, including anticancer and anti-inflammatory properties.[2][3]

A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice is paramount for modern drug design.[4] This knowledge, derived from single-crystal X-ray diffraction, informs structure-activity relationship (SAR) studies, aids in the optimization of lead compounds, and is critical for understanding drug-receptor interactions.

PART 1: Synthesis and Crystallization

Proposed Synthesis via Paal-Knorr Furan Synthesis

A robust and widely applicable method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product diketone 1-(4-chlorophenyl)pentane-1,4-dione furan This compound diketone->furan  Δ, -H₂O acid Acid Catalyst (e.g., p-TsOH)

Caption: Proposed synthesis of the title compound via Paal-Knorr cyclization.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 1-(4-chlorophenyl)pentane-1,4-dione (1.0 eq) in toluene (10 mL/mmol), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Dehydration: Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water formed during the cyclization.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Toluene and Dean-Stark: The choice of toluene as a solvent allows for azeotropic removal of water, driving the equilibrium towards the formation of the furan ring.

  • Acid Catalyst: A strong acid catalyst is necessary to protonate one of the carbonyl groups, initiating the intramolecular cyclization.[7]

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] The following protocols are recommended for growing crystals suitable for diffraction studies.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound.

    • Filter the solution into a clean vial.

    • Cover the vial with a perforated cap to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment.

  • Vapor Diffusion:

    • In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (anti-solvent).

    • The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClO₂PubChem CID: 2735239[7]
Molecular Weight234.68 g/mol PubChem CID: 2735239[7]
IUPAC Name1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem CID: 2735239[7]

PART 2: Crystal Structure Determination and Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4][8]

G A Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement D->E F Structural Analysis & Validation E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of structure factor amplitudes.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Hypothetical Crystal Structure Analysis

In the absence of experimental data for the title compound, we can predict key structural features based on known structures of similar furan derivatives.

Molecular Geometry:

  • The furan ring is expected to be essentially planar.

  • The acetyl and chlorophenyl substituents will be attached to the furan ring. The dihedral angle between the plane of the furan ring and the chlorophenyl ring will be a key conformational feature, influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions:

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the oxygen atom of the acetyl group could act as a weak hydrogen bond acceptor, potentially forming C-H···O interactions with neighboring molecules.

  • Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, an important interaction in crystal engineering.

  • π-π Stacking: The aromatic furan and chlorophenyl rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Data Presentation: Predicted Crystallographic Parameters

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules
Space GroupP2₁/c or P-1Centrosymmetric space groups are common
Z (molecules/unit cell)2 or 4Typical for the predicted space groups

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural determination of this compound. While a definitive crystal structure is yet to be reported, the methodologies described herein represent the standard, validated workflow for such an investigation.

The determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists working on the development of novel furan-based therapeutic agents. The structural data would enable detailed computational studies, such as molecular docking, to elucidate its mechanism of action and guide the design of more potent and selective analogues.

References

Physical and chemical properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted furan derivative of significant interest to the scientific community. Furan scaffolds are core structural motifs in a vast array of pharmacologically active compounds and functional materials, making a thorough understanding of their derivatives essential for innovation.[1][2] This document delineates the key physicochemical properties, provides a validated synthetic pathway with mechanistic insights, outlines expected spectroscopic signatures, and discusses the chemical reactivity of the title compound. Furthermore, it explores its potential applications in drug discovery, particularly as a precursor for other heterocyclic systems, and establishes rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction to the Furan Scaffold

The Significance of Furan Derivatives in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2][3] Its unique combination of aromaticity, polarity from the ether oxygen, and ability to engage in hydrogen bonding allows it to serve as a versatile building block in drug design.[2] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The furan nucleus can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[2]

Structural Overview of this compound

This compound (CAS No. 43020-12-8) is a highly functionalized molecule featuring several key structural components that dictate its chemical behavior:

  • A Furan Core: A 2,3,5-trisubstituted furan ring, which forms the heterocyclic backbone.

  • An Acetyl Group: An electron-withdrawing ketone group at the C3 position, which serves as a handle for further chemical transformations.

  • A 4-Chlorophenyl Group: An aryl substituent at the C5 position, which influences the molecule's electronic properties and potential for intermolecular interactions.

  • A Methyl Group: An electron-donating alkyl group at the C2 position.

These features combine to create a molecule with a rich and varied chemical profile, suitable for exploration in both medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings. The following data for this compound has been compiled from computed descriptors.[6]

Identity and Computed Descriptors
PropertyValueReference
IUPAC Name 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone[6]
CAS Number 43020-12-8[6]
Molecular Formula C₁₃H₁₁ClO₂[6]
Molecular Weight 234.68 g/mol [6]
Exact Mass 234.0447573 Da[6]
XLogP3 3.4[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bond Count 2[6]

Synthesis and Mechanistic Insights

The Paal-Knorr Furan Synthesis: A Foundational Approach

The most direct and widely utilized method for synthesizing substituted furans is the Paal-Knorr synthesis.[7][8] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9][10] The versatility of this method allows for the preparation of a wide array of furan derivatives by simply varying the substituents on the 1,4-diketone precursor.[7]

Mechanistic Causality

The Paal-Knorr synthesis proceeds via a well-elucidated mechanism. The choice of a strong acid catalyst (protic or Lewis) is crucial for the initial activation of a carbonyl group.

  • Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, rendering the carbonyl carbon highly electrophilic.

  • Enolization & Cyclization: The second carbonyl group tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal. This nucleophilic attack is the rate-determining step of the reaction.[9]

  • Dehydration: The resulting hydroxyl group on the cyclic intermediate is protonated, forming a good leaving group (water).

  • Aromatization: Elimination of water and a final deprotonation step yield the stable, aromatic furan ring.[7]

Paal_Knorr_Mechanism Paal-Knorr Furan Synthesis Mechanism cluster_main Paal-Knorr Furan Synthesis Mechanism start 1,4-Diketone protonated Protonated Carbonyl start->protonated + H⁺ enol Enol Intermediate protonated->enol Enolization cyclized Cyclic Hemiacetal enol->cyclized Cyclization (Rate-Determining) dehydrated Carbocation Intermediate cyclized->dehydrated - H₂O end Substituted Furan dehydrated->end - H⁺ (Aromatization)

Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.

Proposed Experimental Protocol

While a specific protocol for this compound is not detailed in the literature, a robust, general procedure based on the Paal-Knorr reaction can be proposed. The key is the synthesis of the requisite precursor, 1-(4-chlorophenyl)-4-acetyl-hexane-1,4-dione.

Step 1: Synthesis of the 1,4-Diketone Precursor (Hypothetical)

  • The synthesis of unsymmetrical 1,4-diketones can be challenging. A potential route could involve the Stetter reaction or other modern coupling methodologies, which are beyond the scope of this guide. For this protocol, we assume the precursor is available.

Step 2: Paal-Knorr Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone precursor (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or a few drops of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic and Structural Characterization

Confirming the structure of a synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[11]

Spectroscopic_Workflow cluster_workflow Workflow for Structural Confirmation Synthesis Synthesis & Purification SamplePrep Sample Preparation (CDCl₃, etc.) Synthesis->SamplePrep NMR NMR Analysis (¹H, ¹³C) SamplePrep->NMR IR FTIR Analysis SamplePrep->IR MS Mass Spectrometry (EI or ESI) SamplePrep->MS Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on its structure and known data for similar furan derivatives.[11][12]

TechniqueExpected Features
¹H NMR δ ~2.3-2.5 ppm (s, 3H): Acetyl methyl protons (CH₃-C=O).δ ~2.6-2.8 ppm (s, 3H): Furan-methyl protons (CH₃-C₂).δ ~6.8-7.0 ppm (s, 1H): Furan proton (H-C₄).δ ~7.4-7.8 ppm (AA'BB' system, 4H): Two doublets for the 4-chlorophenyl protons.
¹³C NMR δ ~15-20 ppm: Furan-methyl carbon.δ ~28-32 ppm: Acetyl methyl carbon.δ ~110-155 ppm: Multiple signals for the furan and chlorophenyl ring carbons.δ ~190-195 ppm: Carbonyl carbon of the acetyl group.
FTIR (cm⁻¹) ~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch.~1670-1685: Strong C=O stretch (ketone conjugated to furan ring).~1600, ~1480: Aromatic C=C stretches.~1250-1020: C-O-C stretch of the furan ring.~1100-1080: C-Cl stretch.
Mass Spec. Molecular Ion (M⁺): A prominent peak at m/z 234 and an M+2 peak at m/z 236 with ~1/3 intensity, characteristic of a single chlorine atom.Key Fragments: Loss of acetyl group (m/z 191/193), loss of methyl group (m/z 219/221).
Protocol: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or DMSO-d₆.[11]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified furan derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: The sample is now ready for analysis in an NMR spectrometer. The residual solvent peak is typically used for chemical shift calibration.

Chemical Reactivity and Potential for Derivatization

The multiple functional groups on this compound provide several avenues for subsequent chemical modification.

  • Reactivity of the Acetyl Group: The carbonyl group can undergo reduction to an alcohol, reductive amination, or condensation reactions like the aldol condensation at the alpha-protons.

  • Reactivity of the Furan Ring: While the 2 and 5 positions are substituted, the electron-rich C4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, under controlled conditions. The furan ring can also act as a diene in Diels-Alder reactions, though this often requires high temperatures or pressures.

Application Insight: A Gateway to Pyridine Synthesis

A particularly insightful application for furan derivatives is their use as precursors in the synthesis of other heterocyclic systems. For instance, furans can be converted into 1,4-dicarbonyl compounds, which are the key starting materials for the Hantzsch Pyridine Synthesis .[13][14][15] This multicomponent reaction combines a 1,4-dicarbonyl compound, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[14][16] Dihydropyridines are a critical class of calcium channel blockers used in medicine.[14][17]

Hantzsch_Pathway Conceptual Pathway to Pyridines start 3-Acetyl-5-(4-chlorophenyl) -2-methylfuran dicarbonyl 1,4-Dicarbonyl Intermediate start->dicarbonyl Ring Opening (e.g., Oxidation) hantzsch Hantzsch Reaction (+ Aldehyde, NH₃) dicarbonyl->hantzsch dhp Dihydropyridine Derivative hantzsch->dhp pyridine Pyridine Derivative dhp->pyridine Oxidation (Aromatization)

Caption: Conceptual synthetic route from a furan derivative to a pyridine via the Hantzsch synthesis.

Biological and Pharmacological Context

As previously noted, the furan scaffold is prevalent in biologically active molecules.[3][5] The specific substitution pattern on this compound suggests several possibilities for biological activity:

  • Halogenation: The presence of a chlorine atom on the phenyl ring is a common feature in many drugs, often enhancing lipophilicity and improving membrane permeability or metabolic stability.[18]

  • Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for SAR studies. Modifications at the acetyl group, the methyl group, or the phenyl ring could be systematically performed to screen for various biological activities, such as antifungal or antibacterial effects.[18]

Safety and Handling Protocols

Hazard Assessment
  • Furan: The parent compound, furan, is classified as a possible human carcinogen, is highly flammable, and can cause liver damage upon prolonged exposure.[20][21]

  • General Handling: Based on this, this compound should be handled as a potentially toxic and carcinogenic substance.[21] It should be assumed to be an irritant to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.

  • Eye Protection: ANSI Z87.1 compliant safety goggles with side shields.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[19][22]

Handling and Storage Procedures
  • Handling: Use non-sparking tools and work in a well-ventilated area, preferably a fume hood.[20][23] Avoid creating dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]

Conclusion

This compound is a multifaceted molecule with significant potential. Its physicochemical properties make it a suitable candidate for further chemical exploration. The well-established Paal-Knorr synthesis provides a reliable route for its preparation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The true value of this compound may lie in its utility as a versatile intermediate, providing a gateway to more complex heterocyclic systems like pyridines, which are of high value in medicinal chemistry. For any researcher or drug development professional, this furan derivative represents a promising scaffold for building novel molecular architectures with potential biological activity.

References

Biological activity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Derivatives

Executive Summary

The furan nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific class of these heterocycles: this compound and its related derivatives. These compounds have emerged as promising candidates in several therapeutic areas due to their diverse biological activities. This document synthesizes current knowledge, providing an in-depth exploration of their anticancer, antimicrobial, and anticonvulsant properties. We delve into established mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. The content herein is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to advance the study of this potent class of molecules.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the largest and most varied class of organic molecules, with the furan ring being a particularly significant motif. Its presence in numerous natural products and synthetic pharmaceuticals underscores its versatile role in molecular recognition and biological function.[3] Furan-containing compounds are known to exhibit a wide spectrum of chemotherapeutic behaviors, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4]

The core structure of interest, This compound , combines several key pharmacophoric features:

  • A Furan Ring: A five-membered aromatic heterocycle that acts as a versatile scaffold.

  • A 4-Chlorophenyl Group: This substitution at the C-5 position often enhances lipophilicity and can facilitate critical interactions with biological targets, such as π-π stacking.

  • An Acetyl Group: The ketone functionality at the C-3 position provides a key site for hydrogen bonding and can be a reactive handle for further chemical modification.

  • A Methyl Group: The C-2 methyl group can influence the molecule's conformation and metabolic stability.

This guide will explore the demonstrated and potential biological activities stemming from this unique structural combination.

General Synthesis Pathway

The synthesis of multi-substituted furans is a critical first step in exploring their biological potential. While various methods exist, a common and effective approach involves the reaction between β-dicarbonyl compounds and α-haloketones under basic conditions.[5] This methodology provides an efficient route to the core 3-acetyl-furan scaffold.

Below is a generalized workflow for the synthesis of the target derivatives.

G cluster_start Starting Materials A α-Haloketone (e.g., 2-chloro-1-(4-chlorophenyl)ethan-1-one) C Base-Catalyzed Condensation A->C B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Tricarbonyl or Dihydrofuran Intermediate C->D Formation of intermediate E Cyclization / Dehydration D->E Intramolecular reaction F This compound (Final Product) E->F Aromatization

Caption: Generalized synthetic workflow for furan derivatives.

Anticancer Activity: Targeting Microtubule Dynamics

Several studies have highlighted the potent antiproliferative activity of furan derivatives against various cancer cell lines.[4][5] A particularly compelling mechanism for derivatives featuring the 5-(4-chlorophenyl)furan moiety is the inhibition of tubulin polymerization.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[6] Compounds that disrupt microtubule dynamics are among the most effective anticancer agents.

Derivatives of 5-(4-chlorophenyl)furan have been identified as colchicine binding site inhibitors (CBSIs).[6] By binding to the β-tubulin subunit at or near the colchicine site, they prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption leads to a cascade of cellular events:

G A Furan Derivative (e.g., Compound 7c, 11a from source [11]) B β-Tubulin Subunit (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Mitotic Spindle Formation C->D E Cell Cycle Arrest at G2/M Phase D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Mechanism of anticancer action via tubulin depolymerization.

Structure-Activity Relationship (SAR)

The antiproliferative potency of these derivatives is highly dependent on their chemical structure.

  • Importance of the Fused Furan Ring: The attachment of a furan moiety to a chalcone A-ring was shown to enhance antiproliferative activity by more than twofold compared to the non-furan counterpart.[7]

  • Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring at C-5 are critical. The 4-chloro substitution is a common feature in potent tubulin inhibitors.[6]

  • Modifications to the Acetyl Group: The acetyl group at C-3 can be modified to form other heterocyclic systems, such as pyrazolines and isoxazolines, which have demonstrated potent antitumor activity, with some compounds showing greater potency than colchicine.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. It quantifies cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[4]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, SW620) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2][5]

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Crizotinib).[2][4]

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative furan derivatives against various cancer cell lines.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Compound 1 Furan precursorHeLa0.08[5]
Compound 24 Furan derivativeHeLa1.05[5]
Compound 24 Furan derivativeSW6202.51[5]
Compound 5d Furan hybridA549 (Lung)6.3[4]
Compound 4 Furan-basedMCF-7 (Breast)4.06[2]
Compound 7 Furan-basedMCF-7 (Breast)2.96[2]
Compound 7c 5-(4-chlorophenyl)furan derivativeLeukemia SR0.09[6]
Compound 11a 5-(4-chlorophenyl)furan derivativeLeukemia SR0.06[6]

Antimicrobial Activity

Furan derivatives are recognized for their broad-spectrum antimicrobial properties, showing efficacy against both bacteria and fungi.[8] This activity is often attributed to the specific substitutions on the furan ring which influence the compound's electronic properties and ability to interact with microbial targets.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Structure-Activity Insights
  • The antimicrobial activity is highly dependent on the nature and position of substituents on the furan ring.[1]

  • Compounds containing functional groups like 2,4-dinitrophenylhydrazone moieties have shown notable activity against E. coli.[9]

  • 5-Nitrofuran derivatives have demonstrated inhibitory effects on both Gram-positive and Gram-negative organisms.[10]

Anticonvulsant Potential

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[11] Heterocyclic structures, including furans, are frequently explored as scaffolds for CNS-active agents. The evaluation of these compounds typically involves a battery of standardized in vivo animal models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.[12] Its predictive value is based on the ability of a compound to prevent the hind limb extension phase of a seizure induced by a supramaximal electrical stimulus.

Methodology:

  • Animal Acclimatization: Use adult mice or rats, allowing them to acclimatize to the laboratory environment for at least one week.

  • Compound Administration: Divide animals into groups. Administer the test compound (e.g., at a dose of 20-100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. Administer a vehicle control to another group and a standard anticonvulsant drug (e.g., Diazepam, Phenytoin) to a reference group.[12][13][14]

  • Pretreatment Time: Wait for a specific period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution.[14]

  • Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is considered a positive indication of protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. For dose-response analysis, determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals.

G A Animal Acclimatization (e.g., Mice) B Group Allocation (Test, Vehicle, Standard) A->B C Compound Administration (i.p. or p.o.) B->C D Pretreatment Period (e.g., 30 min) C->D E Maximal Electroshock (MES) Induction D->E F Observation of Seizure Phases E->F G Tonic Hind Limb Extension? F->G H Protected G->H No I Not Protected G->I Yes J Data Analysis (% Protection, ED₅₀) H->J I->J

Caption: Workflow for in-vivo anticonvulsant screening using the MES test.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The evidence strongly supports its potential as a source of potent anticancer compounds, particularly through the mechanism of tubulin polymerization inhibition. Furthermore, the established antimicrobial and potential anticonvulsant activities of related furan derivatives warrant deeper investigation for this specific chemical series.

Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with biological targets using techniques like X-ray crystallography and computational docking.

  • In Vivo Efficacy Models: Evaluating optimized lead compounds in relevant animal models of cancer, infectious disease, and epilepsy to establish preclinical proof-of-concept.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiles of lead candidates to determine their viability as clinical drugs.

This guide provides a solid foundation for these future endeavors, offering both the theoretical background and practical methodologies needed to unlock the full therapeutic potential of this versatile class of furan derivatives.

References

In Silico Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran: A Technical Guide to Predicting Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In a landscape where early-stage drug discovery is increasingly driven by computational methodologies to de-risk candidates and accelerate development timelines, this technical guide provides a comprehensive framework for the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a scientifically grounded workflow that moves beyond basic software tutorials to explain the strategic rationale behind computational modeling choices.

Introduction: The Rationale for In Silico Profiling

This compound is a synthetic molecule featuring a furan core, a structure of considerable interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] However, the furan moiety can also be associated with metabolic challenges and potential toxicity.[2][3][4] Therefore, before significant investment in laboratory synthesis and testing, a robust in silico evaluation is a critical, resource-sparing first step.[5][6][7] This computational pre-assessment enables the early identification of potential liabilities, guiding more informed decisions in the drug discovery cascade.

The core principle of this guide is to establish a self-validating system of protocols, ensuring a high degree of confidence in the generated predictive data. All claims and methodologies are supported by authoritative sources, and complex workflows are clarified with visual diagrams.

Part 1: Foundational Physicochemical Property Prediction

A drug's journey through the body is fundamentally governed by its physicochemical properties. These characteristics determine its solubility, permeability, and overall "drug-likeness."[8][9]

Molecular Descriptors: The Basis of In Silico Modeling

In silico tools translate the 2D structure of a molecule into a set of numerical values known as molecular descriptors.[10] These descriptors, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), are the inputs for mathematical models that predict the compound's behavior.[8][11]

Protocol for Physicochemical Profiling

A standard and accessible tool for this initial assessment is the SwissADME web server.

Experimental Protocol 1: Physicochemical Profiling with SwissADME

  • Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1=C(C(=O)C)C=C(O1)C2=CC=C(C=C2)Cl.[12]

  • Access and Submission: Navigate to the SwissADME web portal and input the SMILES string.

  • Execution: Initiate the computational analysis.

  • Data Extraction: From the results, collate the key physicochemical and lipophilicity parameters into a structured table.

Caption: Workflow for Physicochemical Profiling via SwissADME.

Data Interpretation and Baseline Profile

The predicted data provides the first critical assessment of the compound's drug-like potential.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol ) 234.68[12]Influences diffusion and transport across biological membranes.
iLOGP 3.40A measure of lipophilicity, which impacts absorption, distribution, and potential toxicity.[12]
Log S (ESOL) -3.88Predicts aqueous solubility, a critical factor for oral absorption.
Water Solubility 1.32e-04 mol/LIndicates the compound is poorly soluble, which could present formulation challenges.
H-Bond Acceptors 2Influences interactions with biological targets and solubility.
H-Bond Donors 0Affects solubility and membrane permeability.
TPSA (Ų) 30.21[12]Correlates with passive transport across membranes; values <140 Ų are generally favorable.

Data generated using the SwissADME web server.

This initial profile suggests that this compound adheres to several "drug-like" criteria, such as an appropriate molecular weight and TPSA. However, the high lipophilicity and poor predicted water solubility are significant flags requiring further investigation.

Part 2: ADMET Profiling - Predicting In Vivo Behavior

A compound's ultimate success depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][7][13] Early in silico ADMET assessment is crucial for identifying potential liabilities that could lead to late-stage failures.[7][14]

Integrated ADMET Prediction Workflow

For a comprehensive ADMET analysis, we utilize the pkCSM web server, which provides a suite of models for predicting key pharmacokinetic and toxicological endpoints.

Experimental Protocol 2: ADMET Profiling with pkCSM

  • Input Preparation: Utilize the same SMILES string: CC1=C(C(=O)C)C=C(O1)C2=CC=C(C=C2)Cl.

  • Access and Submission: Navigate to the pkCSM web server and input the SMILES string.

  • Prediction Selection: Choose all relevant ADMET prediction modules.

  • Execution and Data Synthesis: Run the predictions and consolidate the output into a comprehensive summary table.

Caption: Integrated workflow for comprehensive ADMET profiling.

Synthesis of Predicted ADMET Data

Table 2: Predicted ADMET Profile of this compound

ParameterPredicted ValueInterpretation and Potential Implications
Absorption
Caco-2 Permeability (log Papp)0.98High permeability is predicted, suggesting good potential for intestinal absorption.[14]
Distribution
BBB Permeability (logBB)0.15Predicted to cross the blood-brain barrier, which could lead to CNS side effects.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other medications metabolized by this enzyme.
CYP3A4 InhibitorYesHigh potential for significant drug-drug interactions, as CYP3A4 metabolizes a large percentage of drugs.
Toxicity
hERG I InhibitorYesCRITICAL FINDING: A significant risk of cardiotoxicity is predicted.
Ames MutagenicityNoLow likelihood of being a mutagen.
HepatotoxicityYesCRITICAL FINDING: Potential for drug-induced liver injury. The furan moiety itself can be metabolized to reactive intermediates.[3][4][15]

Data generated using the pkCSM web server.

The ADMET profile reveals several critical liabilities. While the compound is predicted to be well-absorbed, its potential to inhibit key metabolic enzymes (CYP2D6 and CYP3A4) is a concern. More alarmingly, the predictions of hERG inhibition (a major cause of drug withdrawal) and hepatotoxicity represent significant safety risks that would likely preclude the advancement of this molecule without substantial chemical modification.

Conclusion and Future Directions

The in silico analysis of this compound demonstrates the power of computational tools to build a detailed risk profile for a novel chemical entity rapidly and cost-effectively. The foundational physicochemical assessment highlighted potential issues with solubility, while the comprehensive ADMET profile identified critical, likely insurmountable, toxicity liabilities, specifically cardiotoxicity and hepatotoxicity.

This workflow exemplifies a "fail early, fail cheap" paradigm, allowing drug discovery teams to prioritize resources on compounds with a higher probability of success.[7] Future computational work could involve molecular docking studies to identify potential biological targets or using the current molecule as a scaffold for designing analogs with an improved safety profile. As machine learning and artificial intelligence continue to enhance the accuracy of predictive models, the integration of these in silico techniques will remain an indispensable component of modern drug discovery.[7][16]

References

CAS number for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (CAS: 43020-12-8) for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes based on established furan chemistry, and critically evaluate its potential applications, with a particular focus on its role as a structural scaffold for novel anticancer agents. The narrative is grounded in the broader context of related 5-(4-chlorophenyl)furan derivatives, which have demonstrated promising activity as inhibitors of tubulin polymerization. This document is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with diverse biological activities. Its utility in the pharmaceutical field is well-documented, with furan derivatives being investigated for antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, combines the furan core with a 4-chlorophenyl group—a common feature in pharmacologically active molecules known to enhance binding affinity to biological targets—and an acetyl group, which can serve as a key interaction point or a handle for further chemical modification. This guide aims to synthesize the available data on this compound and its close analogs to provide a foundational resource for its exploration in drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to any research and development endeavor. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 43020-12-8PubChem[3]
IUPAC Name 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem[3]
Molecular Formula C₁₃H₁₁ClO₂PubChem[3]
SMILES CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)CPubChem[3]
InChIKey AOCVLRAZYZGWMS-UHFFFAOYSA-NPubChem[3]
Table 2: Physicochemical Data
PropertyValueSource
Molecular Weight 234.68 g/mol PubChem[3]
Exact Mass 234.0447573 DaPubChem[3]
Topological Polar Surface Area 30.2 ŲPubChem[3]
Rotatable Bond Count 2PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

Synthesis and Characterization

Proposed Retrosynthetic Pathway

A logical approach involves the condensation of a 1,4-dicarbonyl compound. The target molecule can be disconnected to reveal key synthons: a 1-(4-chlorophenyl)-substituted 1,4-dicarbonyl precursor and a methylating/acetylating agent or sequence. The workflow below illustrates a generalized synthetic strategy.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Precursor Substituted 1,4-Dicarbonyl Compound Target->Precursor Paal-Knorr Disconnection Reagents 4-Chlorobenzaldehyde & Acetylacetone Precursor->Reagents Start Starting Materials: - 4-Chlorobenzaldehyde - Pentane-2,4-dione (Acetylacetone) Step1 Condensation Reaction (e.g., Knoevenagel or similar) Start->Step1 Step2 Cyclization/Dehydration (Acid or Base Catalyzed) Step1->Step2 Product Final Product Step2->Product

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a generalized, exemplary procedure adapted from methodologies used for synthesizing substituted furans. Causality: The choice of a base-catalyzed condensation between an aldehyde (4-chlorobenzaldehyde) and a β-diketone (acetylacetone) is a classic and efficient method for constructing the requisite 1,4-dicarbonyl intermediate, which can then undergo acid-catalyzed cyclization to form the furan ring.

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

  • To a stirred solution of acetylacetone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The base catalyzes the Knoevenagel condensation.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the intermediate.

Step 2: Cyclization to the Furan Ring

  • Suspend the purified intermediate from Step 1 in a solvent such as toluene or acetic acid.

  • Add a strong acid catalyst, for example, p-toluenesulfonic acid (p-TSA) or sulfuric acid. The acid protonates a carbonyl oxygen, facilitating intramolecular nucleophilic attack by the enol tautomer to form a five-membered ring.

  • Heat the mixture to reflux for 4-8 hours. The final step is a dehydration reaction, driven by heat, which results in the stable aromatic furan ring.

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Self-Validation: Each step must be validated. The structure of the intermediate and the final product should be unequivocally confirmed using spectroscopic methods.

Spectroscopic Characterization
  • ¹H NMR: Expect signals corresponding to the methyl protons (~2.5 ppm), the acetyl protons (~2.4 ppm), a furan ring proton (singlet, ~6.5-7.0 ppm), and aromatic protons from the chlorophenyl ring (two doublets, ~7.4-7.8 ppm).

  • ¹³C NMR: Signals for the two methyl carbons, the acetyl carbonyl carbon (~190 ppm), and carbons of the furan and chlorophenyl rings are expected.

  • IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and C-O-C stretching of the furan ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z corresponding to its exact mass (234.04), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Potential Applications in Drug Development: An Oncology Perspective

While direct biological data for this compound is sparse, extensive research on structurally similar 5-(4-chlorophenyl)furan derivatives provides a strong rationale for its investigation as an anticancer agent.[4][5][6]

The 5-(4-chlorophenyl)furan Scaffold as a Colchicine Binding Site Inhibitor

A significant body of research has identified furan-based compounds as potent inhibitors of tubulin polymerization.[4][6] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. These agents often bind to one of three main sites on tubulin: the colchicine, vinca, or taxane sites.

Studies have shown that compounds containing the 5-(4-chlorophenyl)furan core can act as Colchicine Binding Site Inhibitors (CBSIs).[4][6] For instance, pyrazoline and pyridine derivatives of this scaffold have displayed potent cytotoxicity against leukemia cell lines, with IC₅₀ values in the nanomolar range, and were shown to inhibit tubulin polymerization by over 95%.[4][6] Molecular docking studies confirmed that these compounds occupy the colchicine binding site on β-tubulin.[4]

Proposed Mechanism of Action

The likely mechanism of action for this compound, by structural analogy, is the disruption of microtubule function, leading to mitotic arrest and programmed cell death.

G cluster_cell Cell Cycle Progression cluster_drug_action Drug Intervention G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest M-Phase Arrest M->Arrest Drug 3-Acetyl-5-(4-chlorophenyl) -2-methylfuran (Proposed) Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Tubulin->M Disrupts Spindle Mitotic Spindle Formation Tubulin->Spindle Required for Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, a substituted furan with potential applications as a structural motif in medicinal chemistry and materials science.[1][2] The described method utilizes the Feist-Benary furan synthesis, a reliable and efficient approach for preparing substituted furans from readily available starting materials.[3] This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and successful synthesis.

Introduction and Scientific Principle

Substituted furans are a class of heterocyclic compounds that form the core of numerous natural products and pharmacologically active molecules.[4] Their synthesis remains a topic of significant interest in organic chemistry. The target molecule, this compound, incorporates a furan core with distinct substituents that make it a valuable building block for further chemical elaboration.

The synthetic strategy employed in this protocol is the Feist-Benary furan synthesis . This classic method involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound, followed by an acid-catalyzed cyclization and dehydration to form the furan ring.[3][5] This approach is advantageous due to its operational simplicity and the ready availability of the required precursors.

Reaction Causality: The choice of the Feist-Benary synthesis is predicated on its directness for assembling this specific substitution pattern. The key 1,4-dicarbonyl intermediate is formed in situ through the nucleophilic substitution of the α-haloketone by the enolate of acetylacetone. The subsequent intramolecular cyclization is driven by the formation of the stable, aromatic furan ring.[6]

Workflow cluster_0 Part A: Synthesis of α-Haloketone cluster_1 Part B: Feist-Benary Synthesis cluster_2 Part C: Work-up and Purification A1 Dissolve 4-Chloroacetophenone in Dichloromethane A2 Add Sulfuryl Chloride (dropwise at 0°C) A1->A2 A3 Stir at Room Temperature (monitor by TLC) A2->A3 A4 Solvent Removal (Rotary Evaporation) A3->A4 B3 Add α-Haloketone Solution (dropwise at 0°C) A4->B3 Crude 2-chloro-1-(4-chlorophenyl)ethanone in Ethanol B1 Prepare Sodium Ethoxide in Absolute Ethanol B2 Add Acetylacetone (dropwise at 0°C) B1->B2 B2->B3 B4 Reflux Reaction Mixture (monitor by TLC) B3->B4 C1 Cool and Acidify with conc. HCl B4->C1 C2 Extract with Diethyl Ether C1->C2 C3 Wash, Dry, and Evaporate Organic Layer C2->C3 C4 Purify by Recrystallization (from Ethanol) C3->C4

References

Application Notes and Protocols for the Use of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Furan Building Block

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a polysubstituted furan derivative that holds significant promise as a versatile intermediate in modern organic synthesis. The furan nucleus is a common motif in a vast array of natural products and biologically active compounds.[1] The strategic placement of a reactive acetyl group at the 3-position, a stabilizing methyl group at the 2-position, and a synthetically versatile 4-chlorophenyl moiety at the 5-position makes this compound a highly attractive starting material for the construction of complex molecular architectures. The electron-withdrawing nature of the acetyl group modulates the reactivity of the furan ring, while also providing a handle for a wide range of chemical transformations.[2] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of valuable chemical entities for researchers in drug discovery and materials science.

Synthesis of this compound

A robust and efficient method for the synthesis of polysubstituted furans is the Feist-Benary furan synthesis.[3][4][5][6][7] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. For the synthesis of the title compound, 3-(4-chlorophenyl)-3-oxopropanal can be reacted with chloroacetone in the presence of a mild base like pyridine.

Protocol 1: Feist-Benary Synthesis of this compound

Reaction Principle: The Feist-Benary synthesis proceeds via the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-halo ketone in an SN2 reaction. Subsequent intramolecular cyclization and dehydration yield the furan ring.[5]

Feist-Benary Synthesis start Starting Materials intermediate Intermediate start->intermediate Base (Pyridine) Chloroacetone product This compound intermediate->product Cyclization & Dehydration Knoevenagel_Condensation start This compound product Chalcone Analogue start->product Reflux reagents Malononitrile Piperidine, Ethanol reagents->product Pyrazole_Synthesis start Chalcone Analogue product Pyrazole Derivative start->product Reflux reagents Hydrazine Hydrate Ethanol reagents->product Wittig_Reaction start This compound product Vinylfuran Derivative start->product Reaction with Ylide reagents Methyltriphenylphosphonium bromide n-BuLi, THF reagents->product Furan_Oxidation start This compound product 1,4-Dicarbonyl Compound start->product Oxidative Ring Opening reagents N-Bromosuccinimide Acetone/Water reagents->product

References

Application Notes & Protocols: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant therapeutic agents.[1][2] Its unique electronic and steric properties often confer favorable pharmacokinetic and pharmacodynamic profiles to drug candidates.[1][3] This technical guide provides a comprehensive overview of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, a highly functionalized furan derivative, as a key intermediate for pharmaceutical research and development. We present detailed protocols for its synthesis via the Paal-Knorr reaction, robust methods for its analytical characterization, and an exploration of its chemical reactivity for downstream applications. Furthermore, critical metabolic considerations are discussed to guide the design of safer, more effective drug candidates.

Introduction: The Significance of the Furan Moiety

Heterocyclic compounds are fundamental to modern drug discovery, with the furan ring being a particularly privileged structure.[1][3] Furan derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4] The furan ring often serves as a bioisostere for phenyl groups, a strategy used to modulate metabolic stability, receptor binding interactions, and overall bioavailability.[3][5][6]

This compound is a trifunctional intermediate, presenting three distinct points for chemical modification:

  • The Acetyl Group (C3): A versatile handle for a wide range of C-C and C-N bond-forming reactions.

  • The Furan Ring: An aromatic core that can influence the overall shape and electronic properties of the final molecule.

  • The 4-chlorophenyl Group (C5): Provides a lipophilic domain and a site for potential modification via aromatic substitution, although less reactive.

This guide is designed for researchers and scientists in drug development, offering a detailed framework for the synthesis, characterization, and strategic utilization of this valuable building block.

Physicochemical & Structural Data

A thorough understanding of the intermediate's properties is essential for its effective use.

PropertyValueSource
IUPAC Name 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem[7]
Molecular Formula C₁₃H₁₁ClO₂PubChem[7]
Molecular Weight 234.68 g/mol PubChem[7]
CAS Number 43020-12-8PubChem[7]
Exact Mass 234.0447573 DaPubChem[7]
Topological Polar Surface Area 30.2 ŲPubChem[7]
Rotatable Bond Count 2PubChem[7]

Synthesis Protocol: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is one of the most reliable and straightforward methods for constructing furan rings, proceeding from a 1,4-dicarbonyl compound under acidic conditions.[8][9] The mechanism involves the protonation of one carbonyl group, followed by a rate-determining intramolecular attack from the enol of the second carbonyl, and subsequent dehydration to form the aromatic furan ring.[9][10]

Required Precursor: 1-(4-chlorophenyl)-2-hydroxy-4-oxopentane

The logical precursor for the target intermediate is the 1,4-dicarbonyl compound, 1-(4-chlorophenyl)-2-hydroxy-4-oxopentane.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)-2-hydroxy-4-oxopentane (10.0 g, 1 equivalent).

  • Solvent and Catalyst: Add 100 mL of toluene. To this suspension, add p-toluenesulfonic acid (p-TsOH) (0.5 g, 0.05 equivalents) as the acid catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_0 Paal-Knorr Synthesis Workflow start 1. Reagents - 1-(4-chlorophenyl)-2-hydroxy-4-oxopentane - Toluene (Solvent) - p-TsOH (Catalyst) reaction 2. Reaction - Reflux at 110-115°C - Monitor by TLC start->reaction Heat workup 3. Work-up - Cool to RT - Wash with NaHCO₃ - Wash with Brine reaction->workup Reaction Complete isolation 4. Isolation - Dry over MgSO₄ - Concentrate workup->isolation Neutralize & Wash purification 5. Purification - Recrystallization (Ethanol) or - Flash Chromatography isolation->purification Crude Product product Final Product This compound purification->product Pure Intermediate

Caption: Workflow for the Paal-Knorr synthesis of the target intermediate.

Analytical Characterization and Quality Control

Verifying the identity, structure, and purity of the synthesized intermediate is a non-negotiable step in drug development. High-performance analytical techniques are indispensable for this purpose.[11]

Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals corresponding to methyl protons (furan ring and acetyl group), aromatic protons (furan and chlorophenyl rings), and a characteristic singlet for the furan proton at the C4 position.
¹³C NMR Resonances for carbonyl carbon (acetyl), aromatic carbons (furan and chlorophenyl), and aliphatic carbons (methyl groups).
FT-IR (ATR) Strong carbonyl (C=O) stretch (~1670 cm⁻¹), C-O-C stretching of the furan ring, and C-Cl stretching bands.
Mass Spec (HRMS) Accurate mass measurement confirming the molecular formula C₁₃H₁₁ClO₂.
Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.[12]

  • System Preparation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase of 70:30 acetonitrile:water.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Data Interpretation: Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks. A purity of >98% is typically required for use in subsequent pharmaceutical synthesis.

Reactivity and Potential Downstream Applications

The utility of this compound lies in the reactivity of its functional groups, enabling the synthesis of diverse and complex molecular scaffolds.

Modification of the Acetyl Group

The acetyl group is a key synthetic handle. For example, α-bromination can be achieved using N-bromosuccinimide (NBS), yielding an α-bromo ketone. This intermediate is highly reactive towards nucleophiles, allowing for the introduction of various side chains (e.g., amines, thiols, azides) to build novel pharmacophores.

Furan Ring as a Bioisosteric Scaffold

The furan ring can act as a bioisostere of a phenyl ring, a common strategy to escape metabolic liabilities associated with aromatic oxidation or to improve solubility.[3][6][13] The replacement of a benzene ring with a furan heterocycle can alter the molecule's dipole moment and hydrogen bonding capacity, potentially enhancing target binding affinity.[3][14]

Potential Therapeutic Targets

Given the broad pharmacological activities of furan derivatives, this intermediate is a promising starting point for developing agents targeting a range of diseases.[4][15]

  • Anticancer Agents: Many furan-containing compounds exhibit cytotoxic effects by mechanisms such as tubulin polymerization inhibition.[2][16]

  • Antimicrobial Agents: The furan nucleus is central to drugs like nitrofurantoin.[2]

  • Anti-inflammatory Drugs: Furan scaffolds are present in compounds that inhibit enzymes like COX-2.[2]

Diagram of Potential Synthetic Pathways

G cluster_1 Downstream Synthetic Potential cluster_acetyl Acetyl Group Modification cluster_scaffold Scaffold Elaboration intermediate This compound alpha_bromo α-Bromo Ketone intermediate->alpha_bromo NBS nucleophilic_sub Diverse Pharmacophores (Amines, Thiols, etc.) alpha_bromo->nucleophilic_sub Nucleophilic Displacement antimicrobial Antimicrobial Candidates nucleophilic_sub->antimicrobial anticancer Anticancer Agents (e.g., Tubulin Inhibitors) nucleophilic_sub->anticancer anti_inflammatory Anti-inflammatory Leads nucleophilic_sub->anti_inflammatory

Caption: Potential synthetic transformations of the title intermediate.

Critical Insight: Metabolic Fate and Safety Assessment

A significant concern with furan-containing xenobiotics is their potential for metabolic activation by cytochrome P450 (P450) enzymes into reactive metabolites.[17][18] This is a critical consideration in drug design to avoid potential hepatotoxicity.[18][19]

The Metabolic Activation Pathway

The furan ring can be oxidized by P450 enzymes to form highly electrophilic intermediates. Depending on the substitution pattern, this can be an epoxide or a reactive cis-enedione.[17][20] These electrophiles can covalently bind to cellular nucleophiles like proteins and DNA, potentially triggering cellular damage and toxicity.[17][20] Glutathione (GSH) can detoxify these intermediates, but this pathway is not always sufficient to prevent harm.[20]

Protocol: In Vitro Metabolic Stability Assay

Early assessment of metabolic stability is crucial. This protocol provides a general method using human liver microsomes (HLM).

  • Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) as a cofactor, and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A short half-life suggests rapid metabolism and may be a flag for further investigation.

Metabolic Activation Pathway Diagramdot

G

References

Application Notes and Protocols for the In Vitro Evaluation of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Furan Derivative

The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a novel compound featuring this key heterocyclic motif. Its structural attributes, including the chlorophenyl and acetyl groups, suggest the potential for significant biological effects. The chlorophenyl moiety can enhance lipophilicity, potentially improving cell membrane permeability, while the acetyl group may be involved in specific molecular interactions.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We present a tiered analytical approach, commencing with foundational cytotoxicity assessments to establish a therapeutic window. Subsequently, we detail protocols to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This structured workflow is designed to efficiently elucidate the compound's bioactivity profile and guide further drug development efforts.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for accurate and reproducible in vitro testing.

PropertyValueSource
Molecular FormulaC₁₃H₁₁ClO₂PubChem[3]
Molecular Weight234.68 g/mol PubChem[3]
IUPAC Name1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem[3]
CAS Number43020-12-8PubChem[3]

Solubility: The solubility of the test compound in aqueous media is a critical parameter. It is recommended to initially prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the assays is kept constant and below a non-toxic level (typically ≤ 0.5%).

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its cytotoxic profile across various cell lines. This data is crucial for identifying a suitable concentration range for subsequent bioactivity assays and for highlighting potential anticancer properties.

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to or kill cells.[4] Common methods assess cell viability by measuring metabolic activity or membrane integrity.[5]

  • Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays quantify the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, forming a colored formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.

  • Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes into the culture medium.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare stock solution of This compound in DMSO Treatment Treat cells with serial dilutions of the compound Compound->Treatment Cells Culture and seed selected cancer and normal cell lines Cells->Treatment Incubate Incubate for 24, 48, and 72 hours Treatment->Incubate Controls Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls Controls->Incubate MTT Perform MTT or similar viability assay Incubate->MTT LDH Perform LDH release assay (optional) Incubate->LDH Measure Measure absorbance/fluorescence MTT->Measure LDH->Measure Calculate Calculate % cell viability and determine IC50 values Measure->Calculate G cluster_prep Preparation cluster_incubation Incubation cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis Cells Seed cancer cells and treat with IC50 concentration of the compound Incubate Incubate for a predetermined time (e.g., 24 hours) Cells->Incubate Harvest Harvest cells by trypsinization Incubate->Harvest Stain_CC For Cell Cycle: Fix cells and stain with Propidium Iodide (PI) Harvest->Stain_CC Stain_Apop For Apoptosis: Stain cells with Annexin V-FITC and PI Harvest->Stain_Apop Flow Analyze by Flow Cytometry Stain_CC->Flow Stain_Apop->Flow Quantify Quantify cell populations in each phase or quadrant Flow->Quantify

References

Application Notes & Protocols: A Framework for Evaluating the Antifungal Potential of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of novel antifungal agents.

Introduction: The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a critical global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action.[1] Furan-containing compounds represent a promising class of heterocyclic scaffolds in medicinal chemistry, known for their diverse biological activities.[2][3] This guide provides a comprehensive framework for the synthesis and systematic evaluation of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran analogs, a chemical series with potential for development into next-generation antifungal therapeutics. The protocols herein are designed to be robust and self-validating, guiding researchers from chemical synthesis through to preliminary mechanism of action studies.

Section 1: Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs is a critical first step. The regioselective introduction of an acetyl group at the C3 position of a furan ring can be challenging, as direct Friedel-Crafts acylation often favors the C2 position.[4] Therefore, multi-step strategies are typically employed. A plausible and versatile method involves the Paal-Knorr furan synthesis, which builds the heterocyclic ring from a 1,4-dicarbonyl precursor.

Protocol 1: Generalized Paal-Knorr Synthesis

Rationale: The Paal-Knorr synthesis is a robust method for constructing furan rings from 1,4-dicarbonyl compounds. This protocol outlines a general approach that can be adapted to create a library of analogs by varying the starting materials. The use of an acid catalyst facilitates the intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.[4]

Materials:

  • Appropriately substituted 1,4-dicarbonyl precursor (e.g., a derivative of 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione).

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid).

  • Anhydrous solvent (e.g., toluene, xylene).

  • Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Silica gel for column chromatography.

  • Eluent system (e.g., hexane/ethyl acetate gradient).

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the 1,4-dicarbonyl precursor (1.0 equivalent) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water formed during the reaction, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure furan analog.[4]

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Vitro Antifungal Susceptibility Testing

The foundational assay in antifungal drug discovery is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[5] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is considered the gold standard.[5][6]

Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

Rationale: This method provides a quantitative measure of the antifungal activity and is amenable to high-throughput screening.[7][8] The protocol uses RPMI-1640 medium, a chemically defined medium that supports the growth of most clinically relevant fungi, buffered with MOPS to maintain a stable pH.[6] A low inoculum size is used to ensure that the observed inhibition is due to the compound's activity and not nutrient limitation.

Materials:

  • Synthesized furan analogs, dissolved in dimethyl sulfoxide (DMSO).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B).

  • Sterile saline or Phosphate-Buffered Saline (PBS).

  • Hemocytometer.

Step-by-Step Procedure:

Part A: Inoculum Preparation

  • Yeast (e.g., Candida, Cryptococcus): Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Select several colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[6]

  • Molds (e.g., Aspergillus): Grow the mold on Potato Dextrose Agar (PDA) until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Count the conidia using a hemocytometer and adjust the concentration.[6]

  • Working Suspension: Prepare a working suspension by diluting the initial stock in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds in the assay plate.[6]

Part B: Plate Preparation and Incubation

  • Compound Dilution: Prepare a 2-fold serial dilution of the furan analogs in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of the working fungal suspension to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: 100 µL of fungal suspension + 100 µL of RPMI medium (with corresponding DMSO concentration).

    • Sterility Control: 200 µL of RPMI medium only.

    • Positive Control: Include wells with a serial dilution of a standard antifungal drug.

  • Incubation: Incubate the plates at 35°C. Read the results after 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[5]

Part C: MIC Determination

  • Visual Reading: The MIC is the lowest compound concentration where there is a significant reduction in growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control.[5]

  • Spectrophotometric Reading (Optional): Read the optical density (OD) at 600 nm. Calculate the percentage of growth inhibition for each concentration and determine the MIC₉₀ or MIC₅₀ value.

Workflow for Antifungal Screening

G cluster_0 Synthesis & Preparation cluster_1 Primary Screening: MIC Determination cluster_2 Hit Validation & Secondary Assays synthesis Synthesize Furan Analog Library dissolve Dissolve Analogs in DMSO (Stock Solution) synthesis->dissolve serial_dilution Perform 2-fold Serial Dilution of Analogs in 96-well Plate dissolve->serial_dilution prepare_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic hit_id Identify 'Hit' Compounds (Potent MIC) read_mic->hit_id moa Mechanism of Action Studies (e.g., Ergosterol, Glucan Synthesis) hit_id->moa toxicity Cytotoxicity Assays (e.g., against HeLa, HepG2 cells) hit_id->toxicity

Caption: Experimental workflow for screening and evaluating furan analogs.

Section 3: Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the activity of different analogs. A tabular format is highly recommended.

Table 1: Representative Antifungal Activity Data (MIC in µg/mL)

Compound IDC. albicans (ATCC 90028)C. auris (B11221)A. fumigatus (ATCC 204305)C. neoformans (H99)
Furan-Analog-01816324
Furan-Analog-0248162
Furan-Analog-03>64>64>6464
Parent Compound 16 32 64 16
Fluconazole164>648
Amphotericin B0.50.510.25

Note: Data are hypothetical and for illustrative purposes only.

Section 4: Investigating the Mechanism of Action (MoA)

Identifying the cellular target is a crucial step in drug development. For novel scaffolds like furan analogs, a series of investigative assays can help elucidate the putative MoA. Common antifungal targets include the cell wall, the cell membrane (specifically ergosterol biosynthesis), and mitochondrial function.[9][10]

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

Rationale: Many antifungal agents, particularly azoles, function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[9] This protocol uses spectrophotometry to quantify the total ergosterol content in fungal cells after treatment with the test compound. A reduction in ergosterol content suggests interference with its biosynthetic pathway.

Materials:

  • Yeast cells (C. albicans or S. cerevisiae).

  • Test compounds and positive control (e.g., Ketoconazole).

  • Alcoholic potassium hydroxide (25% KOH in ethanol).

  • n-Heptane.

  • Sterile deionized water.

  • UV-Vis Spectrophotometer.

Step-by-Step Procedure:

  • Treatment: Grow yeast cells to mid-log phase and then treat them with the test compounds at their MIC and sub-MIC concentrations for several hours (e.g., 4-6 hours).

  • Cell Harvest: Harvest the cells by centrifugation, wash with deionized water, and record the wet weight.

  • Saponification: Resuspend the cell pellet in 3 mL of alcoholic KOH and incubate in an 85°C water bath for 1 hour to extract sterols.

  • Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

  • Quantification: Transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 230 to 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, produce a characteristic four-peaked curve.

  • Calculation: Calculate the ergosterol content based on the absorbance values at specific peaks (e.g., 281.5 nm) and the wet weight of the initial cell pellet. Compare the ergosterol content of treated cells to that of untreated controls. A significant reduction indicates inhibition of the ergosterol pathway.

Potential Fungal Drug Targets

G cluster_cell Fungal Cell furan 3-Acetyl-5-(4-chlorophenyl) -2-methylfuran Analog glucan β-(1,3)-D-Glucan Synthase furan->glucan Potential Target 1 (Cell Wall Synthesis) ergosterol_path Ergosterol Biosynthesis Pathway furan->ergosterol_path Potential Target 2 (Ergosterol Synthesis) sdh Succinate Dehydrogenase (SDH) furan->sdh Potential Target 3 (Mitochondrial Respiration) cw Cell Wall chitin Chitin Synthase cm Cell Membrane membrane_integrity Membrane Integrity (Pore Formation) mito Mitochondrion resp_chain Respiratory Chain

Caption: Putative mechanisms of action for novel antifungal agents.

Conclusion

This document provides a structured and scientifically grounded approach to assessing the antifungal properties of this compound analogs. By following these detailed protocols, researchers can reliably synthesize novel compounds, determine their spectrum of activity, and begin to elucidate their mechanism of action. This systematic evaluation is an indispensable part of the preclinical drug discovery pipeline, paving the way for the identification of promising new candidates to combat the growing threat of fungal diseases.

References

Application Notes and Protocols: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, make it a versatile scaffold in the design of novel therapeutic agents. The furan nucleus is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The substitution pattern on the furan ring is critical for modulating the biological activity, with modifications at the C2 and C5 positions being particularly influential. The target molecule of this guide, 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, combines several key pharmacophoric features: a 2,5-disubstituted furan core, a halogenated phenyl ring often associated with enhanced binding affinity, and an acetyl group that can participate in hydrogen bonding and other molecular interactions. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest significant potential as a lead compound in various therapeutic areas. This guide provides a comprehensive overview of its potential applications, a detailed hypothetical synthesis protocol, and robust methodologies for its biological evaluation, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) of closely related analogs.

Section 1: Synthesis of this compound

The regioselective synthesis of polysubstituted furans is a key challenge in organic chemistry. For the target compound, the Paal-Knorr synthesis stands out as a robust and classical method for constructing the furan ring from a 1,4-dicarbonyl precursor.[3][4] This approach offers a convergent and reliable route to the desired 2,3,5-trisubstituted furan.

Proposed Synthetic Pathway: A Paal-Knorr Approach

The synthesis is envisioned as a two-step process, beginning with the creation of a 1,4-diketone precursor, followed by acid-catalyzed cyclization to form the furan ring.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Paal-Knorr Cyclization A 1-(4-chlorophenyl)ethan-1-one C Intermediate Adduct A->C Base (e.g., NaOEt) B Ethyl 2-chloroacetoacetate B->C D 1-(4-chlorophenyl)hexane-1,4-dione (1,4-Diketone Precursor) C->D Hydrolysis & Decarboxylation (e.g., H2SO4, H2O, heat) E This compound (Target Compound) D->E Acid Catalyst (e.g., p-TsOH or H2SO4) Dehydration

Figure 1: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Rationale: This protocol is designed for the regioselective synthesis of the target compound. The initial Claisen-type condensation creates the carbon skeleton, which upon hydrolysis and decarboxylation yields the necessary 1,4-diketone. The subsequent Paal-Knorr cyclization is an efficient, acid-catalyzed dehydration reaction to form the thermodynamically stable aromatic furan ring.[3][4]

Materials and Reagents:

  • 1-(4-chlorophenyl)ethan-1-one

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Sulfuric acid (H₂SO₄)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Synthesis of 1-(4-chlorophenyl)hexane-1,4-dione (1,4-Diketone Precursor)

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add 1-(4-chlorophenyl)ethan-1-one (1.0 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute aqueous HCl and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate adduct.

  • To the crude adduct, add a mixture of sulfuric acid, water, and ethanol and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture, extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 1,4-diketone precursor.

Step 2: Paal-Knorr Cyclization to form this compound

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1-(4-chlorophenyl)hexane-1,4-dione precursor (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Section 2: Potential Applications in Medicinal Chemistry

Based on the extensive literature on structurally related furan derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anti-Inflammatory Activity

Rationale: The furan nucleus is a component of many compounds with demonstrated anti-inflammatory properties.[1][5] These effects are often mediated through the inhibition of key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α and various interleukins.[6] A series of 2,5-diaryl substituted furans functionalized with amino acids were shown to be inhibitors of COX-1 and COX-2 enzymes.[7] The structural similarity of our target compound to these active molecules suggests it may also modulate these pathways.

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_path->Pro_inflammatory MAPK_path->Pro_inflammatory Target_Compound {this compound | (Hypothesized Point of Inhibition)} Target_Compound->NFkB_path Inhibition Target_Compound->MAPK_path Inhibition Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Figure 2: Hypothesized inhibition of inflammatory signaling pathways.

Anticancer Activity

Rationale: Furan-containing compounds, particularly those with chalcone-like structures or aryl substitutions, have shown significant cytotoxic activity against various cancer cell lines.[8][9] For instance, certain furan-based chalcone derivatives have demonstrated potent antitubercular activity with notable cytotoxicity profiles against HeLa cells.[10][11] Another study highlighted a furan derivative that exhibited potent cytotoxic activity against the NCI-H460 lung cancer cell line with an IC₅₀ of 2.9 nM.[9] The combination of the furan core and the 4-chlorophenyl group in the target molecule is a common feature in many potent anticancer agents, suggesting this compound warrants investigation for its antiproliferative effects.

Antimicrobial Activity

Rationale: The furan scaffold is integral to several antimicrobial agents.[12] Furan derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13] The presence of a halogenated phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy. Furan-derived chalcones have shown promising antimicrobial and antifungal activities, indicating that the α,β-unsaturated ketone system, which has a structural analogy to the acetylfuran moiety, is beneficial for this activity.[14]

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the potential efficacy of this compound, the following table summarizes the biological activities of structurally similar compounds reported in the literature.

Compound Class/DerivativeBiological ActivityCell Line / ModelIC₅₀ / MIC (µM)Reference
Furan-based chalcone (DF02)AntitubercularM. tuberculosis H37Rv1.6 µg/mL[10][11]
Furan-based chalcone (DF07)AntitubercularM. tuberculosis H37Rv1.6 µg/mL[10][11]
Furanopyrimidine (7b)VEGFR-2 Inhibition-0.0425[15]
Furanopyrimidine (7b)AnticancerA549 (Lung)6.66[15]
Furanopyrimidine (7b)AnticancerHT-29 (Colon)8.51[15]
Furan-based derivative (4)AnticancerMCF-7 (Breast)4.06[9]
Furan-based derivative (7)AnticancerMCF-7 (Breast)2.96[9]
(3-(furan-2-yl)pyrazolyl) chalcone (7c)AnticancerA549 (Lung)13.86 µg/mL[16]
silylated furanone (3a)AnticancerHCT-116 (Colon)1.3[17]

Section 3: Protocols for Biological Evaluation

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[18] It provides a robust and high-throughput method to determine the cytotoxic potential of a novel compound against various cancer cell lines, yielding quantitative IC₅₀ values.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the target compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol for In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[19][20] It measures the ability of a compound to reduce the swelling caused by the injection of the inflammatory agent carrageenan.

Materials:

  • Wistar rats or Swiss albino mice (6-8 per group)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide animals into groups: Vehicle Control, Positive Control, and at least three dose levels of the target compound.

  • Compound Administration: Administer the target compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group. Statistical significance can be determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion

This compound is a synthetically accessible compound with significant potential in medicinal chemistry. Based on strong structure-activity relationship data from related furan derivatives, it is a compelling candidate for investigation as an anti-inflammatory, anticancer, and/or antimicrobial agent. The protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation, enabling researchers to explore its therapeutic promise.

References

High-performance liquid chromatography (HPLC) method for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran using High-Performance Liquid Chromatography (HPLC)

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. This furan derivative, a compound of interest in chemical synthesis and potentially in drug discovery, requires a reliable analytical method for purity assessment and quality control. The described method utilizes reversed-phase chromatography with a C18 stationary phase and gradient elution, offering excellent specificity, linearity, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method, a step-by-step protocol, and system validation criteria to ensure trustworthy and reproducible results.

Introduction and Scientific Rationale

This compound is a heterocyclic compound characterized by a substituted furan core. Its molecular structure includes a non-polar chlorophenyl group and a more polar acetyl moiety, resulting in an overall hydrophobic character.[1] The accurate determination of its purity is critical for its application in research and development, as even minor impurities can significantly impact downstream synthetic reactions or biological assays.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose.[2] We have selected a reversed-phase HPLC (RP-HPLC) approach, which is ideally suited for separating non-polar and weakly polar compounds.[3]

Principle of Separation: The fundamental principle of this method is the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4] Our target analyte, being predominantly hydrophobic, will exhibit a strong affinity for the C18 (octadecylsilane) stationary phase. The mobile phase, a gradient mixture of water and acetonitrile, begins with a higher polarity (more water) to ensure the retention of the analyte on the column. As the concentration of the less polar organic solvent (acetonitrile) increases, the mobile phase's eluting strength for hydrophobic compounds is enhanced, causing the analyte to move through the column and towards the detector. This gradient approach ensures that compounds with a wide range of polarities can be effectively separated, providing a sharp, well-resolved peak for the target analyte while separating it from potential polar and non-polar impurities.[5]

G cluster_mobile_phase s1 C18 s2 C18 elution Increasing Acetonitrile (%) → s3 C18 s4 C18 mp Analyte in Water/ACN mp->s2 Analyte adsorbs to C18 phase (Hydrophobic Interaction) detector Detector elution->detector Analyte elutes and flows to detector

Caption: Principle of Reversed-Phase HPLC Separation.

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System, Shimadzu Prominence HPLC, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Column: YMC-Triart C18 (4.6 x 150 mm, 5 µm particle size) or equivalent reversed-phase C18 column.[5]

  • Data Acquisition: OpenLab CDS, LabSolutions, or equivalent chromatography data software.

  • Analytical Balance: Calibrated balance with 0.01 mg readability.

  • Volumetric Glassware: Class A.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

  • Vials: 2 mL amber HPLC vials with caps and septa.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized water, purified to 18.2 MΩ·cm (Type I).

  • Formic Acid (FA): LC-MS grade, >99% purity.

  • Reference Standard: this compound, >98% purity.

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterConditionRationale
Column YMC-Triart C18 (4.6 x 150 mm, 5 µm)C18 provides the necessary hydrophobic interaction for retaining the non-polar analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the polar mobile phase. Formic acid helps to control pH and sharpen peaks by suppressing the ionization of free silanol groups on the silica backbone.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the analyte from the column.
Gradient Elution 0-2 min: 60% B2-12 min: 60% to 95% B12-15 min: 95% B15.1-18 min: 60% B (Re-equilibration)A gradient ensures efficient elution of the main peak while also separating potential impurities with different polarities, optimizing resolution and run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection Diode Array Detector (DAD), Signal at 282 nmFuran derivatives are known to absorb in the UV region.[6] A DAD allows for monitoring across a spectrum (200-400 nm) to confirm peak purity and identity. The λmax of ~282 nm provides maximal sensitivity.
Run Time 18 minutesAllows for complete elution of the analyte and re-equilibration of the column for the next injection.

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with acetonitrile. This solution is used for routine analysis and system suitability checks.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample material expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with acetonitrile.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phases A and B p2 Prepare Standard Stock Solution p4 Prepare & Inject Working Standard p2->p4 p3 Prepare Sample Solution p5 Filter & Inject Sample p3->p5 p6 Run HPLC Method (Gradient Elution) p4->p6 p5->p6 p7 Integrate Peaks & Record Retention Time (RT) and Peak Area p6->p7 p8 Calculate Concentration Using External Standard Method p7->p8

Caption: General experimental workflow from preparation to analysis.

System Validation and Trustworthiness

To ensure the method is reliable and self-validating, a series of system suitability and method validation tests must be performed.[7]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet the following criteria. This is typically assessed by making five replicate injections of the Working Standard Solution (100 µg/mL).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 5000Indicates high column efficiency and good resolving power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
% RSD of Ret. Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase composition.
Method Performance Characteristics (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected performance of this method upon full validation.

Linearity: The linearity was assessed by preparing standard solutions at five concentration levels (e.g., 10, 25, 50, 100, 150 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
10125,400
25313,100
50627,800
1001,255,000
1501,881,500
Correlation (R²) ≥ 0.999

Precision (Repeatability): Six individual sample preparations at 100% of the target concentration were analyzed.

SampleAssay (% Purity)
199.5
299.8
399.3
499.6
599.9
699.4
% RSD ≤ 2.0%

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing 1. Column degradation.2. Active silanol interactions.3. Sample overload.1. Flush the column or replace if necessary.2. Ensure formic acid is present in the mobile phase.3. Dilute the sample.
Shifting Retention Times 1. Inconsistent mobile phase prep.2. Column temperature fluctuation.3. Pump malfunction/leak.1. Prepare fresh mobile phase carefully.2. Ensure the column oven is stable at 30 °C.3. Check system for leaks and perform pump maintenance.
High Backpressure 1. Blockage in the system (e.g., frit, guard column).2. Sample precipitation.1. Reverse-flush the column (disconnect from detector). Replace inline filters.2. Ensure the sample is fully dissolved in the mobile phase; filter samples before injection.
No Peaks or Small Peaks 1. Injection error.2. Detector lamp issue.3. Incorrect sample prep.1. Check autosampler settings and syringe.2. Check detector lamp status and energy.3. Re-prepare the sample and standard solutions, verifying all dilutions.

References

Application Note: High-Throughput Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a substituted furan derivative of significant interest in medicinal chemistry and drug development. Furan-containing compounds are prevalent in numerous biologically active molecules and serve as crucial intermediates in organic synthesis.[1] The precise and reliable identification and quantification of such compounds are paramount for reaction monitoring, purity assessment, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) stands as a "gold standard" analytical technique for the analysis of volatile and semi-volatile small molecules due to its exceptional sensitivity and specificity.[2] This application note presents a detailed protocol for the robust analysis of this compound using GC-MS, providing insights into optimal experimental conditions and expected fragmentation patterns for confident identification.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
IUPAC Name 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem CID: 2735239[3]
Molecular Formula C₁₃H₁₁ClO₂PubChem CID: 2735239[3]
Molecular Weight 234.68 g/mol PubChem CID: 2735239[3]
Exact Mass 234.0448 DaPubChem CID: 2735239[3]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below. This process ensures sample integrity and optimal instrument performance for reliable and reproducible results.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Analyte Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dissolution Dilution Dilute to ~10 µg/mL Dissolution->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection (1 µL) Vial->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Acquisition Chromatogram->Spectrum LibrarySearch Library Search (e.g., NIST) Spectrum->LibrarySearch Interpretation Manual Interpretation of Fragmentation Spectrum->Interpretation Report Final Report LibrarySearch->Report Interpretation->Report

Caption: Workflow for the GC-MS analysis of this compound.

Materials and Methods

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source is suitable for this analysis.

Reagents and Consumables
  • Solvents: GC-MS grade dichloromethane or ethyl acetate. These are volatile organic solvents suitable for GC-MS analysis.[4]

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

  • GC Column: A non-polar or medium-polarity column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) provides excellent resolution for a wide range of aromatic compounds.[5]

Sample Preparation Protocol

The goal of sample preparation is to introduce a clean, dilute sample into the GC-MS system.[6]

  • Dissolution: Accurately weigh a small amount of the sample containing this compound. Dissolve the sample in a minimal amount of a suitable volatile organic solvent like dichloromethane or ethyl acetate.

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 10 µg/mL.[4] This concentration is typically sufficient to obtain a good signal-to-noise ratio without overloading the column or detector.

  • Transfer: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System
Injection Volume1 µLStandard injection volume for capillary GC.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Temperature Program
Initial Temperature100 °C, hold for 2 minAllows for solvent focusing and sharp peak shapes.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation from potential impurities.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile compounds and column cleaning.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard electron energy for generating library-searchable mass spectra.
Source Temperature230 °CReduces the potential for analyte condensation in the ion source.
Quadrupole Temperature150 °CStandard operating temperature for a quadrupole mass analyzer.
Mass Scan Range40 - 350 amuCovers the molecular ion and expected fragment ions of the analyte.
Solvent Delay3 minutesPrevents the solvent peak from overwhelming the detector.

Results and Discussion: Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for all chlorine-containing fragments.

Predicted Key Mass Fragments
m/z (mass-to-charge)Proposed Fragment IonDescription
234/236 [M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic ratio for one chlorine atom.
219/221 [M - CH₃]⁺Loss of a methyl radical from the acetyl group (α-cleavage), a common fragmentation for ketones.
191/193 [M - COCH₃]⁺Loss of the entire acetyl group as a radical.
139 [C₈H₇O]⁺Cleavage of the bond between the furan ring and the chlorophenyl group.
111/113 [C₆H₄Cl]⁺Chlorophenyl cation.
Proposed Fragmentation Pathway

The electron ionization of this compound is expected to initiate fragmentation through several key pathways, primarily driven by the stability of the resulting ions.

Caption: Predicted electron ionization fragmentation pathway of this compound.

The primary fragmentation is anticipated to be the alpha-cleavage of the acetyl group, a characteristic fragmentation of ketones, leading to the loss of a methyl radical (CH₃•) to form a stable acylium ion at m/z 219/221.[7] Further fragmentation could involve the loss of the entire acetyl radical (•COCH₃) to yield an ion at m/z 191/193. Cleavage of the bond between the furan ring and the chlorophenyl moiety is also a probable event, leading to fragments corresponding to the chlorophenyl cation at m/z 111/113 and the acetyl-methyl-furan cation at m/z 139. The furan ring itself may undergo complex rearrangements and ring-opening fragmentations, potentially leading to the loss of carbon monoxide (CO).

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The outlined experimental conditions, including sample preparation and instrument parameters, are designed to yield high-quality, reproducible data. The predicted fragmentation pathway serves as a valuable guide for the confident identification of this compound in complex matrices. The methodology presented herein is broadly applicable to the analysis of other substituted furan derivatives, making it a valuable resource for researchers in drug discovery, organic synthesis, and analytical chemistry.

References

Application Notes and Protocols for the Development and Biological Screening of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The furan ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides a comprehensive guide for researchers engaged in the development of novel therapeutics based on the 3-acetyl-5-(4-chlorophenyl)-2-methylfuran core structure. We present a detailed synthetic strategy, starting from the construction of the core scaffold using the Feist-Benary synthesis, followed by protocols for generating a library of derivatives. Furthermore, we outline a cascade of robust in vitro biological screening assays to evaluate the anticancer, antibacterial, antifungal, and anti-inflammatory potential of these novel compounds. The protocols are designed to be self-validating and are supported by explanations of the underlying scientific principles, enabling researchers to make informed decisions and advance their drug discovery programs.

Rationale for Derivative Development: A Structure-Activity Relationship (SAR) Approach

The foundational principle of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. The goal of a drug discovery program is to optimize this structure to maximize therapeutic efficacy while minimizing toxicity. This iterative process is guided by Structure-Activity Relationship (SAR) studies.[5][6] The core scaffold, this compound, offers several strategic points for chemical modification to explore the SAR and develop potent drug candidates.

  • The Furan Core: The furan ring itself is a key pharmacophore, acting as a bioisostere for other aromatic systems like phenyl rings, but with distinct electronic and metabolic properties that can enhance drug-receptor interactions.[1]

  • The Acetyl Group (Position 3): The ketone of the acetyl group is a versatile chemical handle. It can be transformed into a wide array of other functional groups (e.g., oximes, hydrazones) or used as a starting point for condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which are themselves a well-known class of bioactive compounds.[7][8]

  • The 4-Chlorophenyl Group (Position 5): The electronic nature and substitution pattern of this aryl ring are critical for activity. Modifications can be explored by synthesizing analogs with different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring to probe the binding pocket of a biological target.

  • The Methyl Group (Position 2): While seemingly simple, this group can influence the molecule's steric profile and metabolic stability. Replacing it with other alkyl or functionalized groups can fine-tune the compound's properties.

By systematically modifying these positions, a diverse chemical library can be generated, providing the necessary data to build a comprehensive SAR model and identify derivatives with enhanced biological activity.

Synthetic Strategy and Protocols

The synthesis of substituted furans can be achieved through several classical methods, including the Paal-Knorr[9][10][11], Hantzsch[12][13], and Feist-Benary syntheses.[14][15][16][17] For the target scaffold, the Feist-Benary synthesis is particularly advantageous as it involves the condensation of an α-halo ketone with a β-dicarbonyl compound, providing a direct route to the desired substitution pattern.[18][19]

Diagram 1: General Synthetic Workflow

G cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Derivatization Example A 1-(4-chlorophenyl)-2-chloroethan-1-one (α-halo ketone) C Base-catalyzed Condensation (Feist-Benary Reaction) A->C B Pentane-2,4-dione (β-dicarbonyl) B->C D This compound (Core Scaffold) C->D E Substituted Aromatic Aldehyde F Base-catalyzed Condensation (Claisen-Schmidt) D->F E->F G Chalcone Derivative Library F->G

Caption: Synthetic workflow for the core scaffold and its derivatives.

Protocol 1: Synthesis of the Core Scaffold via Feist-Benary Reaction

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

  • 1-(4-chlorophenyl)-2-chloroethan-1-one (α-halo ketone)

  • Pentane-2,4-dione (acetylacetone, β-dicarbonyl)

  • Pyridine (Base)

  • Ethanol (Solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of pentane-2,4-dione (1.2 equivalents) in ethanol in a round-bottom flask, add pyridine (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes. The base deprotonates the β-dicarbonyl compound to form a nucleophilic enolate, which is essential for the subsequent reaction.[16]

  • Add 1-(4-chlorophenyl)-2-chloroethan-1-one (1.0 equivalent) to the mixture in portions.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x) to remove unreacted acid and pyridine, and finally with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Derivatization (Chalcone Synthesis)

This protocol outlines the synthesis of chalcone derivatives from the core scaffold's acetyl group via a Claisen-Schmidt condensation.

Materials:

  • This compound (from Protocol 1)

  • Various substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • Dissolve the core scaffold (1.0 equivalent) and a selected substituted aromatic aldehyde (1.1 equivalents) in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise while stirring. The strong base facilitates the formation of an enolate from the acetyl group, which then attacks the aldehyde.

  • Continue stirring the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it.

  • If no solid forms, neutralize the mixture with dilute HCl, which may induce precipitation.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Confirm the structure of each new derivative by spectroscopic analysis.

Biological Screening Protocols

Once a library of derivatives is synthesized and characterized, the next step is to screen them for biological activity. A tiered or cascaded approach is efficient, starting with broad primary assays to identify "hits," followed by more specific secondary assays for validation.[20][21]

Diagram 2: Biological Screening Cascade

G A Synthesized Compound Library B Primary Screening (Single High Concentration) A->B C Inactive Compounds B->C < Threshold Activity D Active 'Hits' B->D > Threshold Activity E Dose-Response & Potency (IC50 / MIC Determination) D->E F Validated Hits E->F G Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) F->G H Lead Candidates G->H

Caption: A logical workflow for screening and identifying lead compounds.

Protocol 3: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[22][23] It is a standard and reliable method for initial cytotoxicity screening of anticancer drug candidates.[24][25]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control/blank). Include a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria[28], RPMI-1640 for fungi[29])

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Inoculum Preparation: Grow the microbial culture overnight and dilute it in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock test compound to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL.

  • Include a positive control (microbe + broth), negative control (broth only), and a vehicle control (microbe + broth + DMSO).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 24h for bacteria, 35°C for 24-48h for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[27][30]

Protocol 5: In Vitro Anti-inflammatory Screening (Inhibition of Protein Denaturation)

Inflammation can involve the denaturation of proteins.[31] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model to assess the anti-inflammatory properties of test compounds.[32]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath, spectrophotometer.

Procedure:

  • Prepare the reaction mixture consisting of 2 mL of the test compound at various concentrations, 2.8 mL of PBS, and 0.2 mL of 1% BSA.

  • A control group consists of 2 mL of vehicle, 2.8 mL of PBS, and 0.2 mL of 1% BSA.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value from the dose-response curve.

Data Presentation and Interpretation

Systematic presentation of screening data is crucial for identifying trends and establishing a clear SAR.

Table 1: Hypothetical Biological Screening Results for Furan Derivatives
Compound IDR-Group on Phenyl RingModification at Acetyl GroupAnticancer IC₅₀ (µM) [HeLa]Antibacterial MIC (µg/mL) [S. aureus]Anti-inflammatory IC₅₀ (µM)
Core-01 4-Cl-COCH₃25.4>12845.2
Deriv-02 4-F-COCH₃18.212838.9
Deriv-03 4-OCH₃-COCH₃45.1>12860.1
Deriv-04 4-ClChalcone (vs. Benzaldehyde)8.56415.7
Deriv-05 4-ClChalcone (vs. 4-NO₂-Benzaldehyde)3.1 32 9.8

Interpretation: From this hypothetical data, a preliminary SAR can be inferred:

  • Replacing the 4-chloro group with a more electronegative 4-fluoro group (Deriv-02) slightly improves activity across the board compared to the core scaffold.

  • An electron-donating group like 4-methoxy (Deriv-03) is detrimental to activity.

  • Conversion of the acetyl group to a chalcone moiety (Deriv-04) significantly enhances potency in all assays.

  • Adding a strong electron-withdrawing nitro group to the chalcone extension (Deriv-05) provides the most potent compound in this series, suggesting that this modification is highly favorable for biological activity.

Conclusion

This guide provides a validated framework for the synthesis and biological evaluation of novel derivatives of this compound. The provided protocols for Feist-Benary synthesis and subsequent derivatization offer a reliable path to generating a diverse chemical library. The outlined screening cascade, employing standard in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, allows for the efficient identification of bioactive lead compounds. By correlating the structural modifications with biological data, researchers can establish a robust SAR, paving the way for the rational design of next-generation therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and significantly improve your reaction yields.

Section 1: Synthesis Overview & Mechanism

The synthesis of substituted furans from 1,4-dicarbonyl compounds is most classically achieved through the Paal-Knorr furan synthesis .[1][2] This acid-catalyzed cyclization is one of the most reliable and widely used methods for preparing this class of heterocycles.[2][3]

The specific synthesis of this compound requires the corresponding 1,4-dicarbonyl precursor, which is 3-acetyl-1-(4-chlorophenyl)pentane-1,4-dione .[4]

Overall Reaction:

The Paal-Knorr Mechanism

The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration. Understanding this mechanism is crucial for troubleshooting, as it highlights the key steps where issues can arise.

  • Protonation: The process begins with the protonation of one of the carbonyl oxygens by an acid catalyst, making the carbonyl carbon more electrophilic.

  • Enolization: The second carbonyl group undergoes tautomerization to form an enol.

  • Nucleophilic Attack: The enol's C=C double bond acts as a nucleophile, attacking the protonated carbonyl carbon in a rate-determining ring-closing step.[5]

  • Dehydration: The resulting cyclic hemiacetal is then protonated and loses a molecule of water to form the stable aromatic furan ring.[1]

Paal_Knorr_Mechanism cluster_main Paal-Knorr Furan Synthesis Mechanism Start 1,4-Dicarbonyl Precursor Protonation Protonation of Carbonyl (1) Start->Protonation + H⁺ Enolization Enolization of Carbonyl (2) Start->Enolization Attack Intramolecular Nucleophilic Attack Protonation->Attack Enolization->Attack Hemiacetal Cyclic Hemiacetal Intermediate Attack->Hemiacetal Rate-determining step Dehydration Dehydration (Loss of H₂O) Hemiacetal->Dehydration + H⁺ Product Substituted Furan Dehydration->Product - H₂O, - H⁺

Caption: Generalized mechanism of the Paal-Knorr furan synthesis.

Section 2: Recommended Synthetic Protocols

Low yields in Paal-Knorr syntheses are often due to the harsh reaction conditions (strong acids, high heat) that can cause the furan product to polymerize or degrade.[6][7] We present two protocols: a classic approach and a modern, high-yield microwave-assisted method.

FeatureProtocol A: Conventional HeatingProtocol B: Microwave-Assisted Synthesis
Catalyst p-Toluenesulfonic acid (p-TsOH)None or catalytic HCl
Solvent TolueneEthanol/Water
Temperature ~110-120 °C (Reflux)140 °C
Reaction Time 4-6 hours3-5 minutes
Typical Yield Moderate to LowHigh to Excellent
Pros Standard laboratory equipmentDramatically reduced time, higher yield, less degradation
Cons Long reaction time, risk of charring/tar formationRequires dedicated microwave reactor
Protocol A: Conventional Heating with Dean-Stark Trap

This method uses an azeotropic distillation to remove water, driving the reaction equilibrium toward the product.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask, add 3-acetyl-1-(4-chlorophenyl)pentane-1,4-dione (e.g., 10 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 mmol, 5 mol%).

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the trap. Continue for 4-6 hours or until TLC analysis shows consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

Protocol B: Microwave-Assisted Synthesis (Recommended)

This protocol leverages the efficiency of microwave heating to achieve rapid and high-yield synthesis, minimizing product degradation.[6]

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave reaction vial, place 3-acetyl-1-(4-chlorophenyl)pentane-1,4-dione (e.g., 1 mmol) and a stir bar.

  • Solvent: Add a solvent such as ethanol (3 mL). For some substrates, a few drops of 1 M HCl may be catalytic, but often no acid is needed under microwave conditions.[6]

  • Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup:

    • After the reaction, cool the vial to room temperature (a compressed air stream can be used).

    • Transfer the contents to a round-bottom flask and remove the solvent in vacuo.

    • Dilute the residue with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. Filter and remove the solvent to yield the crude product.[6]

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of furan derivatives.

Q1: My reaction mixture turned dark brown or black, and I isolated a tar-like substance with very low yield. What happened?

A: This is the most frequent problem and is caused by the acid-catalyzed polymerization or decomposition of the furan product.[7] Furan rings, especially when activated by electron-releasing groups, are sensitive to strong acids and prolonged heating.[8]

  • Solution 1 (Milder Catalyst): Replace strong Brønsted acids like sulfuric acid or even p-TsOH with a milder Lewis acid catalyst such as zinc chloride (ZnCl₂), bismuth nitrate (Bi(NO₃)₃), or scandium triflate (Sc(OTf)₃).[5][6] These can promote cyclization under less aggressive conditions.

  • Solution 2 (Microwave Synthesis): As detailed in Protocol B, switching to microwave heating is the most effective solution. The reaction time is reduced from hours to minutes, drastically minimizing the product's exposure to heat and preventing degradation.[6]

  • Solution 3 (Anhydrous Conditions): Ensure all reagents and solvents are thoroughly dry. Water can promote ring-opening side reactions that lead to polymerizable intermediates.[7]

Q2: The reaction is very slow, and TLC analysis shows incomplete conversion of the starting material even after extended heating. What can I do?

A: Incomplete conversion can stem from insufficient catalysis, low reactivity of the substrate, or a reversible reaction.

  • Solution 1 (Purity of Starting Material): Verify the purity of your 3-acetyl-1-(4-chlorophenyl)pentane-1,4-dione. Impurities from its synthesis can inhibit the catalyst or introduce side reactions.

  • Solution 2 (Stronger Dehydrating Agent): If using conventional heating, you can employ a more powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or acetic anhydride.[1][5] These agents aggressively remove water, driving the reaction forward. Use with caution, as they can also promote charring if not controlled.

  • Solution 3 (Catalyst Loading): You may cautiously increase the catalyst loading (e.g., from 5 mol% to 10 mol% of p-TsOH). However, this increases the risk of tar formation, so it should be combined with careful temperature control and reaction monitoring.

Q3: How do I effectively purify the crude this compound?

A: Purification of furan derivatives can be challenging due to their stability and potential for co-elution with non-polar impurities.

  • Primary Method (Column Chromatography): Silica gel column chromatography is the most reliable method.[6]

    • Solvent System: Start with a non-polar eluent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient might be from 100% hexane to 95:5 or 90:10 hexane:ethyl acetate. The exact ratio should be determined by TLC analysis.

    • TLC Visualization: The product, containing multiple chromophores (furan, phenyl, ketone), should be easily visible under UV light (254 nm).

  • Secondary Method (Recrystallization): If the purified product is a solid and obtained in sufficient purity from the column, recrystallization can be used for final polishing. A mixed solvent system like ethanol/water or hexane/ethyl acetate is a good starting point.

Q4: Can I use a different acid catalyst, like sulfuric or hydrochloric acid?

A: While strong protic acids like H₂SO₄ and HCl can catalyze the reaction, they are generally not recommended.[1] Their high acidity and strong dehydrating nature often lead to extensive charring and polymerization, resulting in significantly lower yields compared to p-TsOH or Lewis acids.[6][7]

Section 4: Troubleshooting Workflow

Use this logic diagram to systematically diagnose and solve issues with your synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield or Incomplete Conversion? start->check_yield charring Evidence of Charring or Tar Formation? check_yield->charring Yes purify Proceed to Workup & Purification check_yield->purify No reduce_harshness Reduce Reaction Harshness: 1. Switch to Microwave (Protocol B) 2. Use Milder Catalyst (Lewis Acid) 3. Lower Temperature charring->reduce_harshness Yes drive_reaction Drive Reaction Forward: 1. Use Stronger Dehydrating Agent (P₂O₅) 2. Increase Catalyst Loading (Cautiously) 3. Ensure Anhydrous Conditions charring->drive_reaction No reduce_harshness->start Re-run Experiment check_purity Verify Purity of 1,4-Dicarbonyl Precursor drive_reaction->start Re-run Experiment end High Purity Product purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Side Products in the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with side product formation during their synthetic work. Our goal is to provide practical, experience-driven solutions to common issues, ensuring higher yields and purity for your target compound.

The synthesis of polysubstituted furans like this compound typically relies on the robust and well-established Paal-Knorr furan synthesis.[1][2] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl precursor. While effective, the reaction is not without its pitfalls. The acidic conditions and the inherent reactivity of the furan ring can lead to a variety of unwanted side products. This guide provides a question-and-answer-based approach to troubleshoot these issues effectively.

Part 1: Frequently Asked Questions (FAQs) about Common Side Products

Q1: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is causing this, and how can I prevent it?

A1: This is the most frequently reported issue and is almost always due to acid-catalyzed polymerization of the furan product or the 1,4-dicarbonyl starting material.[3] Furan rings, especially when activated by electron-releasing groups like the methyl group at the C2 position, are highly susceptible to polymerization in the presence of strong acids and heat.[4]

Causality: The mechanism involves the protonation of the furan ring, which generates a reactive electrophile. This species can then attack another furan molecule, initiating a chain reaction that leads to high-molecular-weight, insoluble polymers or "tar."[4]

Troubleshooting Steps:

  • Use Milder Acid Catalysts: Instead of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), consider using milder protic acids such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂).[3]

  • Lower the Reaction Temperature: Polymerization rates increase significantly with temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction's progress closely to avoid prolonged heating after completion.

  • Ensure Anhydrous Conditions: The presence of water can promote ring-opening side reactions, which may generate intermediates that are also prone to polymerization.[3] Use anhydrous solvents and consider adding a dehydrating agent.

  • Minimize Reaction Time: Over-exposing the newly formed furan to acidic conditions is detrimental. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

Q2: My yield is low, and analysis shows significant amounts of unreacted 1,4-dicarbonyl precursor. How can I drive the reaction to completion?

A2: Incomplete conversion is a common problem indicating that the cyclization and dehydration steps are not proceeding efficiently. The Paal-Knorr synthesis is an equilibrium process, and steps must be taken to favor the formation of the furan product.[1][3]

Causality: The rate-determining step is the intramolecular cyclization of the enol form of one carbonyl attacking the protonated second carbonyl.[5] If the conditions are not optimized, this step can be slow, or the equilibrium may not favor the dehydrated furan product.

Troubleshooting Steps:

  • Increase Catalyst Concentration: If using a mild acid, a slightly higher catalyst loading might be necessary to achieve a sufficient reaction rate.

  • Add a Dehydrating Agent: To push the equilibrium towards the product, it is crucial to remove the water molecule that is eliminated during the final step of the reaction. Common and effective dehydrating agents include phosphorus pentoxide (P₂O₅) or using acetic anhydride as a co-solvent.[1][6]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Paal-Knorr syntheses by providing efficient and uniform heating.[2]

Q3: My mass spectrometry analysis indicates an impurity with a molecular weight corresponding to my target molecule +18 amu (H₂O). What is this byproduct?

A3: This impurity is likely the result of acid-catalyzed hydrolysis, or ring-opening, of the furan product back to the 1,4-dicarbonyl starting material.[3] While you start with the dicarbonyl, any furan that forms is in equilibrium with it, especially in the presence of water.

Causality: The furan ring can be protonated by the acid catalyst. In the presence of water acting as a nucleophile, the ring can open, reforming the 1,4-dicarbonyl compound. This is the reverse of the synthesis reaction.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: This is the most critical factor. Dry your solvents and glassware thoroughly. Use reagents with low water content. The use of a dehydrating agent, as mentioned in Q2, is highly recommended to suppress this side reaction.[3]

  • Non-Aqueous Workup: During the reaction workup, avoid prolonged contact with aqueous acidic solutions. Neutralize the reaction mixture promptly before extraction.

Q4: I am synthesizing my target via an alternative route: Friedel-Crafts acylation of 2-methyl-5-(4-chlorophenyl)furan. What potential side products should I be aware of?

A4: While the Paal-Knorr synthesis is common, another valid approach is the acylation of a pre-formed furan ring. However, Friedel-Crafts acylation of furans is notoriously challenging due to their high acid sensitivity.[4]

Causality: The Lewis or Brønsted acids used to catalyze the acylation can also trigger the polymerization and degradation pathways discussed in Q1. Furthermore, the furan ring has two potential sites for electrophilic substitution (C3 and C4). While acylation is electronically directed to the C3 position in this case, some substitution at the C4 position can occur, leading to the formation of the isomeric byproduct, 4-Acetyl-5-(4-chlorophenyl)-2-methylfuran.

Troubleshooting Steps:

  • Use Mild Lewis Acids: Employ milder catalysts like phosphoric acid or boron trifluoride etherate (BF₃·OEt₂) instead of strong Lewis acids like aluminum chloride (AlCl₃).[4]

  • Trifluoroacetic Anhydride: Acylation with trifluoroacetic anhydride often does not require an additional catalyst and can provide cleaner results.[4]

  • Low Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize degradation.

Part 2: Troubleshooting & Optimization Guide

This section provides a more structured approach to optimizing your reaction conditions to minimize the formation of key side products.

Optimizing Paal-Knorr Reaction Conditions

The choice of catalyst, solvent, and temperature can have a profound impact on the outcome of the synthesis. The following table summarizes recommendations for minimizing common side products.

Parameter Condition to Avoid Potential Issue Recommended Condition Justification
Catalyst Strong Protic Acids (e.g., conc. H₂SO₄)Causes degradation and polymerization of the sensitive furan product.[3]Milder Protic Acid (p-TsOH) or a Lewis Acid (ZnCl₂, TiCl₄).[3][7]Reduces the rate of unwanted acid-catalyzed side reactions.
Solvent Protic / Aqueous Solvents (e.g., Ethanol, Water)Can lead to furan ring-opening and incomplete reaction.[3]Anhydrous, non-protic solvents (e.g., Toluene, Dioxane).Prevents the reverse reaction (hydrolysis) and ensures the equilibrium favors the product.
Temperature High / Prolonged HeatingIncreases the rate of polymerization and thermal decomposition.[3]The lowest effective temperature (e.g., 80-110 °C, depending on solvent) with close monitoring.Minimizes energy input that could drive polymerization and degradation pathways.
Water Presence of WaterPromotes ring-opening side reactions and can deactivate some Lewis acid catalysts.[3]Strict anhydrous conditions and/or the use of a dehydrating agent (P₂O₅, Ac₂O).[1][6]Actively removes water to drive the reaction forward via Le Châtelier's principle.
Protocol: Purification of this compound

Purification can be challenging due to the potential for the product to degrade on acidic silica gel.

  • Neutralize Crude Product: Before any chromatographic purification, ensure the crude reaction mixture is thoroughly neutralized to remove any residual acid catalyst. Wash the organic extract with a saturated sodium bicarbonate solution followed by brine.

  • Column Chromatography:

    • Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. A common method is to use an eluent containing a small percentage (e.g., 0.5-1%) of triethylamine. This prevents the acidic silica from causing product degradation on the column.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the moderately polar furan product from nonpolar impurities and highly polar baseline material (polymers).

  • Recrystallization: If a solid, the crude product can often be purified effectively by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Part 3: Visualizing Reaction & Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the common competing side reactions during the Paal-Knorr synthesis.

Paal_Knorr_Troubleshooting Start 1,4-Dicarbonyl Precursor Protonated Protonated Carbonyl Start->Protonated + H⁺ Enol Enol Intermediate Start->Enol Enolization Hemiacetal Hemiacetal Intermediate Protonated->Hemiacetal Intramolecular Cyclization (Rate-Determining) Enol->Hemiacetal Intramolecular Cyclization (Rate-Determining) Product Desired Furan Product This compound Hemiacetal->Product - H₂O (Dehydration) Polymer Polymerization (Tar Formation) Product->Polymer Excess Acid / High Temp RingOpened Ring-Opened Products (Re-formation of Precursor) Product->RingOpened + H₂O / H⁺ (Equilibrium)

Caption: Paal-Knorr desired pathway versus common side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yield and purity, and ensure the reproducibility of your results.

The synthesis of polysubstituted furans is a cornerstone of heterocyclic chemistry, with the Paal-Knorr furan synthesis being a classic and widely used method.[1][2] This reaction typically involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][3] While robust, the synthesis of a specifically substituted furan like this compound can present unique challenges, from starting material quality to byproduct formation and purification hurdles. This guide is structured to address these issues systematically.

Section 1: Troubleshooting Low Yield and Incomplete Conversion

One of the most frequent challenges is a reaction that stalls or provides a disappointingly low yield of the desired furan product.

Question 1: My reaction has a low conversion rate, and I'm recovering a significant amount of the 1,4-dicarbonyl starting material. How can I drive the reaction to completion?

This issue often points to insufficient catalysis or reaction conditions that do not favor the final dehydration step.

  • Causality: The Paal-Knorr mechanism involves a sequence of steps: protonation of a carbonyl, intramolecular attack by an enol to form a hemiacetal, and subsequent dehydration to form the aromatic furan ring.[2][3] The final dehydration is a critical equilibrium step. If the catalysis is too weak or water is not effectively removed, the reaction can stall.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in the acid catalyst concentration (e.g., from 5 mol% to 10 mol%) can enhance the rate of both the cyclization and dehydration steps.[4]

    • Employ a Stronger Dehydrating Agent: If a standard protic acid like p-toluenesulfonic acid (p-TsOH) is insufficient, consider adding a dedicated dehydrating agent such as phosphorus pentoxide (P₂O₅) or using acetic anhydride.[5] These agents actively consume the water produced, shifting the equilibrium towards the furan product.

    • Utilize a Dean-Stark Trap: For reactions run at reflux in a suitable solvent like toluene, a Dean-Stark apparatus is highly effective for the azeotropic removal of water, physically driving the reaction to completion.[4]

    • Switch to a Milder Lewis Acid: In some cases, particularly with sensitive substrates, strong Brønsted acids can cause side reactions. A switch to a milder Lewis acid like zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), or bismuth(III) nitrate (Bi(NO₃)₃) may improve the outcome by promoting cyclization under less harsh conditions.[4][6]

Question 2: My reaction is very slow. Can I increase the temperature or use microwave irradiation?

Yes, both approaches are valid strategies for accelerating the reaction, but each comes with considerations.

  • Causality: The rate-determining step in the Paal-Knorr synthesis is typically the intramolecular cyclization to form the five-membered ring.[3] Increasing thermal energy can accelerate this step, but excessive heat can also promote decomposition pathways.

  • Recommendations:

    • Conventional Heating: A moderate increase in temperature can be effective. However, be cautious, as high temperatures with strong acids can lead to charring and polymerization.[5] It is crucial to find the lowest effective temperature that provides a reasonable reaction rate.

    • Microwave-Assisted Synthesis: This is an excellent alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[1][4] Many Paal-Knorr reactions can be successfully performed under microwave conditions, sometimes even without a traditional acid catalyst.[4]

Heating MethodTypical TimeTemperature (°C)Key AdvantagesPotential Issues
Conventional (Reflux)4-24 hours80-120Simple setup, scalableLong reaction times, potential for thermal degradation
Microwave Irradiation3-15 minutes120-160Rapid optimization, higher yields, cleaner reactionsRequires specialized equipment, pressure buildup

Section 2: Addressing Side Product Formation and Tarring

The appearance of dark colors, tar, or significant byproducts is a clear indicator that the reaction conditions are too harsh for the substrate.

Question 3: My reaction mixture turns dark brown or black, and the workup yields a tar-like substance with very little product. What is happening?

This is a classic sign of acid-catalyzed decomposition and polymerization.[5]

  • Causality: Furans, especially those with electron-donating groups, can be sensitive to strong acids. The highly acidic and high-temperature conditions can cause the starting material or the newly formed furan ring to undergo intermolecular polymerization or other degradation pathways, leading to insoluble, high-molecular-weight tars.[5]

  • Mitigation Strategies:

    • Use a Milder Catalyst: This is the most critical adjustment. Immediately switch from strong acids like sulfuric acid (H₂SO₄) to p-TsOH or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).[4][5]

    • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable conversion rate. Even a 10-20 °C reduction can significantly minimize degradation.

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and stop the reaction as soon as the starting material is consumed. Prolonged heating, even under milder conditions, can lead to product degradation.

    • Solvent Selection: Running the reaction neat (without solvent) can lead to localized overheating. Using a high-boiling, non-protic solvent like toluene or dioxane can help maintain better temperature control.[4]

Workflow for Troubleshooting Tar Formation

start Tar Formation Observed catalyst Is a strong acid (H₂SO₄) being used? start->catalyst temp Is the temperature > 120°C? catalyst->temp No sol1 Action: Switch to milder catalyst (p-TsOH, Lewis Acid) catalyst->sol1 Yes time Is the reaction time > 12 hours? temp->time No sol2 Action: Reduce temperature temp->sol2 Yes sol3 Action: Monitor by TLC/GC Stop at completion time->sol3 Yes end Optimized Condition: Clean Reaction time->end No (Re-evaluate starting material) sol1->end sol2->end sol3->end

Caption: Decision tree for mitigating tar formation.

Question 4: I've isolated a byproduct with a different mass spectrum, possibly a pyrrole. How is this possible?

The formation of a pyrrole is a classic byproduct in Paal-Knorr syntheses if a source of ammonia or a primary amine is present.[4]

  • Causality: The 1,4-dicarbonyl starting material can react with amines in a similar acid-catalyzed cyclization to produce pyrroles instead of furans.[2] The nitrogen source can be an impurity in the reagents or solvents (e.g., DMF that has started to decompose, contaminated acetic acid) or introduced via cross-contamination in the lab.

  • Preventative Measures:

    • Reagent Purity: Ensure high-purity, anhydrous solvents and reagents. Use freshly opened bottles of solvents when possible.

    • Glassware Cleaning: Use dedicated glassware or ensure that all glassware is scrupulously cleaned to remove any traces of amines from previous reactions.

    • Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help, although the primary source of contamination is usually impure reagents.

Section 3: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Recommended Starting Point)

This protocol is recommended for its speed and typically cleaner reaction profile.

  • Reagents & Setup:

    • To a 10 mL microwave reaction vial, add the 1,4-dicarbonyl precursor (1.0 mmol), anhydrous toluene (3 mL), and p-toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%).

    • Add a magnetic stir bar and securely cap the vial.

  • Reaction:

    • Place the vial in a dedicated laboratory microwave reactor.

    • Irradiate the mixture at 140 °C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

    • Transfer the contents to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid, followed by brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Conventional Heating with Dean-Stark Trap

This is a traditional and scalable method.

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl precursor (10 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%).

  • Reaction:

    • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

    • Continue refluxing for 4-8 hours or until no more water is collected and TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Paal-Knorr Reaction Mechanism

cluster_mech Reaction Pathway start 1,4-Dicarbonyl enol Enol Intermediate start->enol + H⁺ start->enol hemiacetal Cyclized Hemiacetal enol->hemiacetal enol->hemiacetal furan Furan Product hemiacetal->furan - H₂O, - H⁺ hemiacetal->furan l1 1. Protonation & Enolization l2 2. Intramolecular Cyclization (RDS) l3 3. Dehydration

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

Section 4: FAQs

Q1: Is the purity of my 1,4-dicarbonyl starting material important? A: Absolutely. The Paal-Knorr synthesis is sensitive to the purity of the precursor.[3] Impurities can lead to side reactions, lower yields, and complex purification challenges. It is highly recommended to purify the 1,4-dicarbonyl compound (e.g., by recrystallization or chromatography) before its use in the cyclization reaction.

Q2: Can I use a protic solvent like ethanol or acetic acid? A: It is generally not recommended. Protic solvents can interfere with the reaction. Water, as a protic solvent, can push the equilibrium away from the dehydrated furan product.[5] Alcohols could potentially form acetals or ketals. While some syntheses are performed in acetic acid, it can be harsh and may not be suitable for all substrates. Anhydrous, non-protic solvents like toluene are a safer choice.

Q3: My purified furan product is a yellow oil, but I expected a solid. Is this normal? A: The physical state of the final product depends on its purity and the substitution pattern. While some highly pure, crystalline furans are solids, many are oils or low-melting solids at room temperature. The presence of a yellow or brownish tint can indicate minor impurities remaining after chromatography. If NMR and mass spectrometry data confirm the structure and high purity, the oily state is acceptable. Re-purification or crystallization from a suitable solvent system (e.g., hexane) may yield a solid.

Q4: How should I store the final product? A: Substituted furans can be sensitive to air, light, and acid. It is best to store the purified product under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and in a refrigerator or freezer to minimize degradation over time.

References

Stability issues of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges you might encounter in your experiments.

Introduction to the Stability of this compound

This compound is a polysubstituted furan derivative. The furan ring, while aromatic, is electron-rich and susceptible to degradation under various conditions. The substituents on the furan ring in this particular molecule—an electron-withdrawing acetyl group at the 3-position, a methyl group at the 2-position, and a 4-chlorophenyl group at the 5-position—create a complex electronic environment that influences its stability. Understanding these influences is key to preventing degradation and ensuring the reliability of your experimental results.

This guide will walk you through common stability issues, their underlying causes, and robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by:

  • pH: The furan ring is notoriously unstable under acidic conditions, which can lead to ring-opening and polymerization. While generally more stable at neutral pH, some substituted furans can also be susceptible to degradation under basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways, particularly in the presence of other stressors like acid or light.[1]

  • Light: Exposure to UV light can induce photochemical reactions, potentially leading to isomerization or degradation of the furan moiety.[2][3]

  • Oxidizing Agents: The electron-rich furan ring is susceptible to oxidation.[1]

Q2: What is the recommended way to store solutions of this compound?

A2: To ensure the long-term stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at 4°C or frozen for long-term storage.[4]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: To minimize oxidation, minimize the headspace in the vial. For sensitive applications or long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.[4]

Q3: Which solvents are best for dissolving and storing this compound?

A3: The choice of solvent is critical for maintaining the stability of furan derivatives.

  • Recommended: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they have been shown to have a stabilizing effect on furan derivatives.

  • Use with Caution: Protic solvents like alcohols (methanol, ethanol) can participate in degradation pathways, especially in the presence of acid.

  • Avoid: Aqueous solutions, particularly under acidic conditions, should be avoided for long-term storage due to the high risk of hydrolysis and ring-opening of the furan moiety. If aqueous buffers are necessary for your experiment, prepare them fresh and use them promptly.

Troubleshooting Guides

This section provides detailed guidance for specific experimental problems you may encounter.

Issue 1: Rapid Degradation of the Compound in Solution

Symptom: You observe a rapid decrease in the concentration of this compound in your solution, as confirmed by analytical methods like HPLC or NMR. You may also notice a change in the color of the solution or the formation of precipitates.

Potential Causes and Investigative Steps:

  • Acidic pH: The most common cause of furan degradation is an acidic environment.

    • Investigation: Measure the pH of your solution. Even seemingly neutral solvents can become acidic due to dissolved gases (like CO₂) or impurities.

    • Solution: If your experimental conditions allow, buffer the solution to a neutral pH (around 7). If an acidic pH is required for your reaction, conduct the experiment at the lowest possible temperature and for the shortest duration necessary. Consider using a polar aprotic solvent to improve stability.

  • Inappropriate Solvent: The solvent may be reacting with your compound.

    • Investigation: Review the solvent choice. Protic solvents are more likely to contribute to degradation.

    • Solution: Switch to a recommended polar aprotic solvent like DMF or acetonitrile.

  • Presence of Oxidizing Impurities: Peroxides in solvents like THF or dioxane can lead to oxidative degradation.

    • Investigation: Test your solvent for the presence of peroxides using commercially available test strips.

    • Solution: Use freshly opened, high-purity solvents or solvents that have been stabilized with an inhibitor like BHT.[5]

Issue 2: Appearance of Unexpected Peaks in HPLC/GC-MS Analysis

Symptom: Your chromatogram shows additional, unidentified peaks that are not present in your initial standard.

Potential Causes and Investigative Steps:

  • On-Column Degradation: The analytical conditions themselves may be causing the compound to degrade.

    • Investigation (GC-MS): High inlet temperatures can cause thermal degradation of furan derivatives.[1]

    • Solution (GC-MS): Lower the inlet temperature in increments of 10-20°C to see if the intensity of the unknown peaks decreases. Ensure your GC liner is clean and deactivated.

    • Investigation (HPLC): An acidic mobile phase can cause degradation on the column.

    • Solution (HPLC): If possible, use a mobile phase with a pH closer to neutral. If an acidic modifier is necessary, use it at the lowest effective concentration.

  • Photodegradation: Exposure of the sample to light before or during analysis can lead to the formation of photoisomers or degradation products.[6]

    • Investigation: Prepare a sample in a dark environment (e.g., in a room with yellow light) and analyze it immediately. Compare the chromatogram to a sample that has been exposed to ambient light.

    • Solution: Use amber autosampler vials and minimize the exposure of your solutions to light at all stages of your experiment.

  • Formation of Degradation Products: The unknown peaks are likely degradation products from instability in the solution.

    • Investigation: To tentatively identify degradation products, you can perform forced degradation studies.[7] Expose your compound to controlled stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture by LC-MS to determine the mass of the degradation products.

    • Solution: Once the degradation pathway is better understood, you can implement the preventative measures described in "Issue 1" to minimize the formation of these impurities.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound Solutions

ParameterRecommendationRationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Minimizes protic degradation pathways.
Temperature ≤ 4°C for short-term, frozen for long-termReduces the rate of thermal degradation.[1]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.[4]
Atmosphere Minimize headspace; consider inert gasReduces oxidative degradation.[4]
pH Neutral (pH 7)Avoids acid-catalyzed ring-opening.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to help identify potential degradation products and establish stability-indicating analytical methods.[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate a solid sample of the compound at 80°C for 5 days.[9]

    • Dissolve in acetonitrile for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.[9]

  • Analysis: Analyze all samples, along with an untreated control, by HPLC-UV/DAD and LC-MS to identify and characterize the degradation products.

Protocol 2: HPLC-UV Method for Stability Testing

This method can be used to monitor the stability of this compound over time.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable gradient (e.g., 50% B) and optimize to achieve good separation of the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (determine the λmax by scanning a standard solution).

  • Injection Volume: 10 µL

Visualization of Potential Degradation

The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions, which typically involves protonation of the furan ring followed by nucleophilic attack of water, leading to ring-opening.

G cluster_main Potential Acid-Catalyzed Degradation Pathway A This compound B Protonated Furan Intermediate A->B H+ (Acidic Conditions) C Ring-Opened Intermediate B->C H2O (Nucleophilic Attack) D Further Degradation Products / Polymerization C->D Rearrangement / Further Reactions

Caption: Plausible acid-catalyzed degradation of the furan ring.

Concluding Remarks

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding the factors that influence its degradation and by implementing the appropriate handling, storage, and analytical procedures outlined in this guide, you can significantly enhance the integrity of your research. Should you encounter issues not covered in this guide, please do not hesitate to reach out to our technical support team.

References

Troubleshooting 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An essential step in the synthesis and purification of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is crystallization, which is crucial for achieving the high purity required for pharmaceutical and research applications. The molecular structure, which includes a furan ring, an acetyl group, and a chlorophenyl substituent, results in specific physicochemical properties that can make crystallization difficult.

This technical support center offers troubleshooting advice and answers to frequently asked questions to help researchers overcome typical crystallization problems. The advice given here is based on established crystallographic principles and expertise in handling complex organic molecules.

Compound Profile: this compound

A summary of the essential physicochemical characteristics of the target compound is required for troubleshooting.[1] These characteristics have a significant impact on solubility, which in turn affects how crystals form and grow.

PropertyValueSource
Molecular Formula C₁₃H₁₁ClO₂PubChem[1]
Molecular Weight 234.68 g/mol PubChem[1]
IUPAC Name 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanonePubChem[1]
Predicted XLogP3 3.4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Hydrogen Bond Acceptors 2 (Oxygen atoms)PubChem[1]
Hydrogen Bond Donors 0PubChem[1]

The molecule is largely non-polar, as indicated by the predicted XLogP3 value, but the ketone and furan oxygens add polar centers that can be used for solvent selection. The lack of hydrogen bond donors indicates that intermolecular interactions will be dominated by van der Waals forces and π-π stacking between the aromatic rings.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" and not forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when a solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that particular solvent environment. For low-melting point compounds, this is a common issue.[2]

Causality: The high concentration of solute lowers its melting point, and if the solution cools too quickly, the molecules do not have enough time to arrange themselves into an ordered crystal lattice.

Solutions:

  • Reduce the Cooling Rate: Slow cooling is crucial for successful crystallization. Place the flask in an insulated container (like a dewar flask) or in a programmable cooling bath to decrease the temperature gradually over several hours or even days.

  • Decrease Solution Concentration: Start with a more diluted solution. This lowers the saturation temperature, giving the molecules a better chance to crystallize before reaching the "oiling out" point.

  • Change the Solvent System:

    • Choose a solvent in which the compound is less soluble. This will require more solvent to dissolve the compound initially but will also result in crystallization occurring at a lower, more favorable temperature.

    • Try a solvent-antisolvent system. Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an antisolvent) until turbidity persists. This carefully controlled approach to supersaturation can prevent rapid precipitation.[3]

  • Induce Crystallization Above the Oiling Temperature:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the solution once it has cooled slightly but is still above the oiling-out temperature. This provides a template for further crystal growth.[4]

Q2: I am not getting any crystals, even after cooling the solution for an extended period. How can I induce nucleation?

Answer:

Failure to crystallize is often due to a high nucleation energy barrier, meaning the molecules need a significant "push" to start forming an ordered lattice. This is common with highly purified compounds, as impurities that might otherwise act as nucleation sites have been removed.

Solutions Workflow:

The following workflow diagram outlines a systematic approach to inducing crystallization.

Inducing_Crystallization start Saturated Solution (No Crystals) scratch 1. Scratch Inner Surface start->scratch seed 2. Add Seed Crystal scratch->seed If no success evap 3. Slow Evaporation seed->evap If no success fridge 4. Refrigerate or Freeze evap->fridge If no success diffusion 5. Try Vapor Diffusion fridge->diffusion If no success success Crystals Formed diffusion->success fail Re-evaluate Solvent diffusion->fail Final attempt

Caption: Workflow for inducing crystallization.

  • Increase Supersaturation: The most common method is to slowly evaporate the solvent.[5] Cover the flask with perforated parafilm and leave it undisturbed. This gradually increases the concentration to the point of nucleation.

  • Reduce Temperature Drastically: Place the solution in a refrigerator (4°C) or freezer (-20°C). While rapid cooling can sometimes be detrimental, a significant temperature drop can overcome the nucleation barrier.[5]

  • Utilize Vapor Diffusion: This is one of the most effective methods for growing high-quality single crystals.[4] Dissolve your compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or ethyl acetate). Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (antisolvent) like pentane or hexane. The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.

Q3: My product crystallizes as very fine needles or a powder, which is difficult to filter and handle. How can I obtain larger, more well-defined crystals?

Answer:

The formation of fine needles or microcrystals (poor crystal habit) is typically a result of very rapid nucleation and growth, often caused by high levels of supersaturation or the presence of certain impurities that inhibit growth on specific crystal faces.[6][7]

Causality: When nucleation happens too quickly, a massive number of small crystals form simultaneously, competing for the available solute and preventing any of them from growing large.

Solutions:

  • Minimize Supersaturation: The key is to maintain a state of low, controlled supersaturation.

    • Slow Cooling: As mentioned before, a very slow cooling rate is the most effective method.

    • Buffer the Temperature: If cooling in a refrigerator, place the flask inside a beaker wrapped in paper towels to slow the rate of heat transfer.

  • Use a Solvent with Higher Viscosity or Different Polarity: Sometimes, a more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting slower, more orderly growth. Experimenting with different solvents is crucial, as solvent-solute interactions at the crystal face dictate the final shape.[8]

  • Re-dissolve and Re-crystallize (Annealing): If you have a batch of fine needles, you can try to improve them. Gently warm the mixture to dissolve the smallest crystals, leaving only the larger ones intact. Then, cool the solution very slowly. The remaining larger crystals will act as seeds, and the dissolved material will deposit onto them, a process known as Ostwald ripening.

Frequently Asked Questions (FAQs)

What is a good starting point for solvent selection?

For a molecule like this compound, a systematic solvent screen is recommended. Given its structure, solvents of intermediate to low polarity are likely to be most effective.

Solvent ClassExamplesSuitabilityRationale
Alcohols Ethanol, IsopropanolGood (for hot dissolution)The polar hydroxyl group interacts with the ketone, but the alkyl chain provides non-polar character. Good for single-solvent recrystallization.
Esters Ethyl AcetateGood (for dissolution)Medium polarity, effective at dissolving many organic compounds. Often used in combination with a non-polar antisolvent.
Chlorinated DichloromethaneGood (for dissolution)Excellent at dissolving non-polar compounds, but high volatility can make controlled evaporation tricky.
Aromatic TolueneGood (for dissolution)"Like dissolves like" principle; the aromatic solvent interacts well with the phenyl and furan rings.
Ethers Diethyl Ether, THFModerateGood dissolving power, but high volatility and potential for peroxide formation require care.
Alkanes Hexane, HeptanePoor (Antisolvent)The compound will have very low solubility in these non-polar solvents, making them ideal as antisolvents in a dual-solvent system.[3]
Ketones AcetoneUse with cautionHigh solvent power may make it difficult to achieve saturation without using large volumes of antisolvent.
How do impurities affect the crystallization process?

Impurities can have a significant impact on crystallization in several ways[9]:

  • Inhibition of Nucleation: Some soluble impurities can increase the energy barrier for nucleation, preventing crystallization altogether.

  • Alteration of Crystal Habit: Impurities can adsorb onto specific growing faces of a crystal, inhibiting growth in that direction and leading to changes in crystal shape (e.g., from prisms to needles).[6]

  • Incorporation into the Lattice: Structurally similar impurities may be incorporated directly into the crystal lattice, reducing the final product's purity.[6]

  • Oiling Out: Impurities can lower the melting point of the solute mixture, increasing the likelihood of oiling out.

If you suspect impurities are the problem, it is often best to first purify the crude product by another method, such as column chromatography, before attempting crystallization.

Is polymorphism a concern for this compound?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, especially in drug development.[6] Different polymorphs can have different physical properties, including solubility, melting point, and stability.

While there is no specific literature detailing polymorphs for this compound, furan-containing compounds are known to form various crystalline structures.[10] It is plausible that different crystallization conditions (e.g., different solvents, cooling rates) could lead to the formation of different polymorphs. If you observe batch-to-batch variability in your crystals despite consistent purity, a polymorphic screen using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) would be advisable.

Detailed Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a solution that is near saturation.

  • Use a minimal amount of solvent; the goal is to have just enough to fully dissolve the solid.

  • Filter the solution if any insoluble impurities are present.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the opening with a piece of parafilm.

  • Puncture the parafilm with a needle 2-3 times to allow for very slow solvent evaporation.

  • Place the container in a vibration-free location and leave it undisturbed for 1-7 days.

Protocol 2: Vapor Diffusion Crystallization

This protocol is illustrated by the diagram below, showing the setup for inducing crystallization via vapor diffusion.

Caption: Setup for vapor diffusion crystallization.

  • Dissolve the sample (1-10 mg) in a minimal volume (0.2-0.5 mL) of a "good," less volatile solvent (e.g., dichloromethane, toluene) in a small, open vial.

  • Place this inner vial inside a larger beaker or jar.

  • Add a layer (1-3 mL) of a "poor," more volatile antisolvent (e.g., hexane, pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly with a lid or parafilm.

  • Allow the system to stand undisturbed. The antisolvent vapor will slowly diffuse into the sample solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals.

References

Technical Support Center: Scaling Up the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired this compound, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in the Paal-Knorr furan synthesis, the primary method for this transformation, can stem from several factors related to the starting materials, reaction conditions, and workup procedure.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 1-(4-chlorophenyl)butane-1,4-dione (1,4-diketone precursor): The purity of this starting material is critical. Incomplete synthesis or purification of the 1,4-diketone will directly impact the yield of the final furan product.[1][2][3]

      • Solution: Ensure the 1,4-diketone is properly synthesized and purified. Characterization by NMR and melting point analysis is recommended before proceeding with the cyclization.

    • Acetonylacetone and p-Chlorophenacyl Bromide: If synthesizing the 1,4-diketone in-situ, the purity of these precursors is equally important. p-Chlorophenacyl bromide, in particular, can be a lachrymator and should be handled with care.[4][5][6]

      • Solution: Use high-purity, commercially available starting materials or purify them before use.

  • Ineffective Cyclization Conditions:

    • Inadequate Acid Catalyst: The Paal-Knorr synthesis is an acid-catalyzed cyclization.[1][2][7] Insufficient or an inappropriate choice of acid can lead to an incomplete reaction.

      • Solution 1: Increase the molar ratio of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

      • Solution 2: Switch to a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) which can drive the reaction to completion.[2][8]

    • Suboptimal Temperature and Reaction Time: The reaction may require sufficient thermal energy to overcome the activation barrier for cyclization and dehydration.

      • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Microwave-assisted synthesis can also be an effective method to reduce reaction times and improve yields.[7]

  • Product Degradation:

    • Harsh Reaction Conditions: Prolonged exposure to strong acids at high temperatures can lead to the degradation of the furan product, often indicated by the formation of a dark, tarry residue.[8]

      • Solution: Opt for milder reaction conditions. Lewis acids such as zinc chloride (ZnCl₂) can be effective catalysts under less harsh conditions.[2] Shorter reaction times, as mentioned above, are also beneficial.

Problem 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Unreacted 1,4-Diketone: The most common impurity is the unreacted 1,4-dicarbonyl starting material.

      • Solution: As discussed in Problem 1, optimize the reaction conditions (catalyst, temperature, time) to ensure complete conversion.

  • Side Reactions of the Starting Materials:

    • Self-condensation of Acetonylacetone: Under certain conditions, acetonylacetone can undergo self-condensation reactions.

      • Solution: Control the stoichiometry and addition rate of the reactants to favor the desired cross-condensation.

  • Product Decomposition:

    • Furan Ring Opening: Furans can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.

      • Solution: Employ milder catalysts and avoid excessive heating. A well-controlled temperature profile is crucial.

  • Work-up and Purification Issues:

    • Inadequate Extraction or Washing: Failure to properly neutralize the acid catalyst or remove water-soluble byproducts during the work-up can lead to impurities in the final product.

      • Solution: Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine to remove residual water.

    • Ineffective Purification Method: Simple crystallization may not be sufficient to remove all impurities.

      • Solution: Column chromatography on silica gel is a highly effective method for purifying the final product. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question 1: What is the underlying mechanism for the synthesis of this compound?

Answer:

The synthesis of this compound is typically achieved through the Paal-Knorr furan synthesis .[1][2][7] This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The mechanism proceeds as follows:

  • Protonation: One of the carbonyl groups of the 1,4-diketone is protonated by the acid catalyst.

  • Enolization: The other carbonyl group undergoes tautomerization to its enol form.

  • Intramolecular Nucleophilic Attack: The enol oxygen acts as a nucleophile and attacks the protonated carbonyl carbon, forming a five-membered cyclic hemiacetal intermediate.

  • Dehydration: The hemiacetal intermediate is then protonated, leading to the elimination of a water molecule and the formation of the aromatic furan ring.[2]

Question 2: What are the key safety precautions I should take during this synthesis?

Answer:

Safety is paramount in any chemical synthesis. For this specific procedure, the following precautions should be taken:

  • Handling of Reagents:

    • Acids (Sulfuric Acid, p-TsOH): These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • p-Chlorophenacyl Bromide: This compound is a lachrymator (causes tearing) and an irritant.[5][6] It should be handled exclusively in a well-ventilated fume hood.

    • Solvents: Organic solvents such as toluene and ethanol are flammable. Ensure there are no open flames or spark sources in the vicinity.

  • Reaction Conditions:

    • Heating: When heating the reaction mixture, use a heating mantle with a temperature controller and a reflux condenser to prevent the escape of volatile and potentially hazardous vapors.

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.

Question 3: Can I use alternative starting materials for this synthesis?

Answer:

Yes, while the Paal-Knorr synthesis using a 1,4-diketone is the most common route, there are variations. The key is to generate the 1,4-dicarbonyl intermediate. For instance, you could explore:

  • Different methods for synthesizing the 1,4-diketone: Various synthetic routes to 1,4-dicarbonyl compounds have been reported and could be adapted for this specific target.[3][10]

  • Alternative Furan Synthesis Methods: While less common for this specific substitution pattern, other furan synthesis methods could potentially be explored, though they may require significant optimization.

Question 4: How can I confirm the identity and purity of my final product?

Answer:

Proper characterization of the final product is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic peaks for the methyl, acetyl, and aromatic protons, as well as the furan ring proton. The integration of these peaks will confirm the ratio of protons in the molecule.

    • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula (C₁₃H₁₁ClO₂).[11]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl group (C=O) of the acetyl group and the C-O-C stretching of the furan ring.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

III. Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol outlines a standard procedure for the synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(4-chlorophenyl)butane-1,4-dione196.635.0 g0.025
Acetic Anhydride102.0920 mL-
Sulfuric Acid (conc.)98.080.5 mL-
Toluene92.1450 mL-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Hexane-As needed-
Ethyl Acetate-As needed-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)butane-1,4-dione (5.0 g, 0.025 mol) and toluene (50 mL).

  • Addition of Reagents: To the stirring suspension, add acetic anhydride (20 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization Data
  • Molecular Formula: C₁₃H₁₁ClO₂

  • Molecular Weight: 234.68 g/mol [11]

  • Appearance: Off-white to pale yellow solid.

  • Expected ¹H NMR signals: Peaks corresponding to methyl protons, acetyl protons, the furan proton, and the protons of the chlorophenyl group.

IV. Visualizing the Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Combine 1,4-diketone and toluene add_reagents 2. Add acetic anhydride and H₂SO₄ start->add_reagents reflux 3. Heat to reflux (2-4h) add_reagents->reflux quench 4. Quench with water reflux->quench extract 5. Extract with organic solvent quench->extract wash 6. Wash with NaHCO₃ and brine extract->wash dry 7. Dry and concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography isolate 9. Isolate pure product chromatography->isolate end end isolate->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

V. References

  • Alfa Chemistry. Paal-Knorr Synthesis. Available from: --INVALID-LINK--

  • Wikipedia. Paal–Knorr synthesis. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: --INVALID-LINK--

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14). Available from: --INVALID-LINK--

  • ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. Available from: --INVALID-LINK--

  • PubChem. This compound. Available from: --INVALID-LINK--

  • NIH. 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC. Available from: --INVALID-LINK--

  • ChemicalBook. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE synthesis. Available from: --INVALID-LINK--

  • ResearchGate. 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Available from: --INVALID-LINK--

  • The Merck Index. p-Chlorophenacyl Bromide. Available from: --INVALID-LINK--

  • Google Patents. WO2010103550A2 - Process for the preparation of intermediates. Available from: --INVALID-LINK--

  • NIH. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) 1,4Bis(4-chlorophenyl)butane-1,4-dione. Available from: --INVALID-LINK--

  • Journal of the Serbian Chemical Society. SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 1-(4-chlorophenyl)butane-1,3-dione. Available from: --INVALID-LINK--

  • ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available from: --INVALID-LINK--

  • The Journal of Organic Chemistry. Intermediates in the Paal-Knorr Synthesis of Furans. Available from: --INVALID-LINK--

  • Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available from: https://patents.google.com/patent/WO2009057133A2/en

  • PubChem. p-Chlorophenacyl bromide. Available from: --INVALID-LINK--

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available from: --INVALID-LINK--

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available from: --INVALID-LINK--

  • Journal of Chemical Technology and Metallurgy. SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Available from: --INVALID-LINK--

  • Pharmaffiliates. CAS No : 536-38-9 | Product Name : 4-Chlorophenacyl Bromide. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Synthesis and Characterisation of Novel 3-(4-Benzoyl-5-Phenylfuran-2-yl) Coumarins. Available from: --INVALID-LINK--

  • Arkivoc. An Overview on Synthetic Strategies to 3-Acylcoumarins. Available from: --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in Methyl 2-furoate reactions. Available from: --INVALID-LINK--

  • NIH. Efficient Production and Isolation of 3‐Acetamido‐5‐Acetylfuran from N‐Acetyl‐D‐Glucosamine within Protic Ionic Liquids - PMC. Available from: --INVALID-LINK--

  • ResearchGate. Catalytic synthesis of renewable 2-methylfuran from furfural. Available from: --INVALID-LINK--

  • PubChem. 4-Bromophenacyl bromide. Available from: --INVALID-LINK--

  • RSC Publishing. Catalytic synthesis of renewable 2-methylfuran from furfural. Available from: --INVALID-LINK--

  • NIH. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC. Available from: --INVALID-LINK--

References

Technical Support Center: Purification of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (Compound ID: 2735239)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of what you are trying to remove. The impurity profile of this compound is almost entirely dependent on its synthetic route.

Q1: I have synthesized this compound. What are the most likely impurities I need to remove?

The two most common synthetic routes to this compound are the Paal-Knorr Furan Synthesis and Friedel-Crafts Acylation of a pre-formed furan ring. Each route has a distinct impurity signature.

  • Route 1: Paal-Knorr Furan Synthesis: This is a highly effective method for creating the furan ring from a 1,4-dicarbonyl precursor.[2][3] The reaction involves the acid-catalyzed cyclization and dehydration of a substituted hexane-1,4-dione.

    • Likely Impurities:

      • Unreacted 1,4-Dicarbonyl Starting Material: The most common impurity, often due to incomplete cyclization.

      • Polymeric Byproducts: Furan rings can be sensitive to the strong acidic conditions required for the Paal-Knorr synthesis, leading to the formation of dark, tar-like polymers.[4]

      • Hemiacetal Intermediate: Incomplete dehydration of the cyclized intermediate can leave traces of this more polar species.[2]

  • Route 2: Friedel-Crafts Acylation: This route involves acylating 5-(4-chlorophenyl)-2-methylfuran with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃).[5][6]

    • Likely Impurities:

      • Unreacted 5-(4-chlorophenyl)-2-methylfuran: The starting material.

      • Regioisomers: Acylation might occur at the C4 position of the furan ring, leading to the formation of 1-[4-(4-chlorophenyl)-5-methylfuran-2-yl]ethanone.

      • Residual Lewis Acid: Catalyst residues can complicate work-up and downstream reactions.

      • Degradation Products: Classical Friedel-Crafts conditions can be harsh, and the sensitive furan ring is prone to polymerization.[4]

G cluster_0 Paal-Knorr Synthesis cluster_1 Friedel-Crafts Acylation SM1 1,4-Dicarbonyl Precursor P1 Target Product SM1->P1 Acid Catalyst (e.g., p-TsOH) Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction Impurity2 Polymeric Tars P1->Impurity2 Acid Degradation SM2 5-(4-chlorophenyl)-2-methylfuran P2 Target Product SM2->P2 Acylating Agent + Lewis Acid Impurity3 Unreacted SM2 SM2->Impurity3 Incomplete Reaction Impurity4 Regioisomer SM2->Impurity4 Side Reaction

Caption: Potential impurity pathways in common syntheses.

Section 2: Primary Purification Strategy: Recrystallization

For crude products that are solid, recrystallization is the most efficient first-line purification technique. It leverages differences in solubility between the target compound and its impurities at varying temperatures.[7]

Q2: My crude product is a discolored solid. How do I perform an effective recrystallization?

The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. Impurities, conversely, should either be insoluble at high temperatures or remain highly soluble at low temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: Place a small amount of your crude product (20-30 mg) into several test tubes. Add a few drops of different test solvents (see table below) to each. A good candidate solvent will not dissolve the solid at room temperature.

  • Heating: Heat the test tubes that did not show room temperature solubility. A good solvent will fully dissolve the solid at or near its boiling point.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

  • Scaling Up: Once a solvent is chosen, dissolve the bulk of your crude product in the minimum amount of the boiling solvent to form a saturated solution.

  • (Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the mixture to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step is critical to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good starting point for moderately polar compounds.
Methanol65PolarHigher solubility than ethanol; may need a co-solvent.
Isopropanol82PolarSimilar to ethanol, good for many organics.
Ethyl Acetate77IntermediateGood for compounds with ester or ketone functionalities.[8]
Toluene111Non-polarGood for dissolving aromatic compounds at high temperatures.
Heptane/Hexane98 / 69Non-polarOften used as an "anti-solvent" with a more polar solvent.
Acetone56Polar AproticA very strong solvent; often used in a solvent pair.[8]
Troubleshooting Recrystallization
  • Q: My compound "oiled out" instead of crystallizing. What should I do?

    • A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. Reheat the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and try cooling more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.

  • Q: No crystals are forming, even after cooling in an ice bath. Why?

    • A: You likely added too much solvent. Evaporate some of the solvent to re-concentrate the solution and try cooling again. Alternatively, if the solution is still too dilute, you can introduce an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until clear and cool slowly. This is known as a solvent-pair recrystallization.[8]

Section 3: Advanced & Chemical Purification Techniques

If recrystallization fails to yield a product of sufficient purity, more advanced methods are required.

Q3: My NMR spectrum still shows significant impurities after recrystallization. What is the next step?

When simple crystallization is insufficient, column chromatography is the gold standard for separating mixtures based on polarity. For specific types of impurities, a chemical wash can be a highly effective and less laborious alternative.

G Crude Crude Product Recryst Recrystallization Crude->Recryst Analysis1 Purity Check (TLC, NMR) Recryst->Analysis1 Pure Pure Product Analysis1->Pure Yes Impure Impure Product Analysis1->Impure No Decision Choose Next Step Impure->Decision Chrom Column Chromatography Decision->Chrom General Impurities Wash Chemical Wash (e.g., Bisulfite) Decision->Wash Reactive Impurities (Ketones/Aldehydes) Analysis2 Purity Check (TLC, NMR) Chrom->Analysis2 Wash->Analysis2 Analysis2->Pure Purity Met

Caption: General purification and decision workflow.

Method 1: Flash Column Chromatography

This technique separates compounds by passing a solution through a solid adsorbent (stationary phase, usually silica gel) and eluting with a liquid (mobile phase). Less polar compounds travel through the column faster than more polar compounds.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give your target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Q4: I suspect my main impurity is the unreacted 1,4-dicarbonyl starting material. Is there a way to remove it without running a column?

Yes. A sodium bisulfite wash is an excellent and often overlooked technique for selectively removing unhindered ketones and aldehydes from an organic mixture.[9]

Causality & Mechanism: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with the carbonyl carbon of aldehydes and reactive ketones to form a charged bisulfite adduct.[10] This adduct is highly water-soluble and can be easily separated from the desired organic material in a simple liquid-liquid extraction. While your target compound is a ketone, it is sterically hindered, which may slow its reaction with bisulfite compared to a less hindered dicarbonyl starting material, allowing for selective removal of the impurity.

Experimental Protocol: Impurity Removal via Bisulfite Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite.

  • Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any potential sulfur dioxide gas.[9][10]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adduct of the impurity.

  • Washing: Wash the remaining organic layer with deionized water and then with brine to remove any residual bisulfite and water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Section 4: Purity Assessment and Final Characterization

After purification, it is essential to confirm the identity and assess the purity of this compound.

Q5: How do I confirm that my final product is pure and is the correct compound?

A combination of the following analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot. Run a co-spot (a lane with your sample, the starting material, and a mix of both) to confirm the absence of starting materials.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Compare your experimental value to the literature value if available.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show clean signals corresponding to the methyl protons, acetyl protons, the furan proton, and the aromatic protons of the chlorophenyl group, with the correct integrations. The ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For this compound (C₁₃H₁₁ClO₂), the expected exact mass is 234.0448 Da.[1] Look for the characteristic isotopic pattern of the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

By employing these logical, step-wise purification and verification strategies, researchers can confidently obtain high-purity this compound for their ongoing scientific endeavors.

References

Validation & Comparative

A Comparative Analysis of Furan-Based Scaffolds in Medicinal Chemistry: Evaluating 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Against Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a privileged scaffold in drug design, enhancing metabolic stability and receptor interactions.[1][3] Furan derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This guide presents a comparative analysis of furan derivatives, using the specific molecule 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran as a structural archetype. While direct biological data for this particular compound is limited in published literature[6], its architecture—featuring substitutions at the C2, C3, and C5 positions—provides an excellent framework for exploring structure-activity relationships (SAR) across the broader furan class. By comparing it with structurally related furan derivatives that have well-documented biological activities, we can infer its potential therapeutic value and highlight key molecular features that drive efficacy.

This analysis is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the interpretation of biological data for this versatile class of compounds.

Structural Framework: Deconstructing this compound

To understand the potential bioactivity of this compound, we must first dissect its constituent parts and consider their individual contributions:

  • Furan Core: The central aromatic ring is the foundational pharmacophore.

  • C5-Substituent (4-chlorophenyl group): Substitutions at the C5 position are critical for modulating potency.[1] The presence of a phenyl ring, particularly with a halogen substituent like chlorine, is a common feature in many bioactive molecules, often influencing lipophilicity and binding interactions.

  • C2-Substituent (Methyl group): The C2 position is another key site for modification. An alkyl group here can impact steric interactions and metabolic stability.

  • C3-Substituent (Acetyl group): The acetyl group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and is a key component in structures like chalcones, known for their biological activities.[7]

This guide will compare this structure to other furan derivatives where these positions are varied, allowing us to elucidate critical SAR principles.

Comparative Analysis of Biological Activity

We will focus on two of the most widely studied therapeutic areas for furan derivatives: anticancer and antimicrobial activities.

Anticancer and Antiproliferative Activity

Furan-containing molecules have emerged as a promising class of anticancer agents, targeting cancer cells by inhibiting critical enzymes or inducing apoptosis.[3][4] The substitution pattern on the furan ring is paramount to their efficacy.

Notably, a series of novel furan derivatives demonstrated potent antiproliferative effects in the micromolar range against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines.[8] The mechanism for some of these compounds was found to be mediated by promoting PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[8]

Another important class is the furan-fused chalcones. Chalcones are open-chain flavonoids with two aromatic rings joined by an α,β-unsaturated carbonyl system.[7] Studies have shown that fusing a furan ring to the chalcone scaffold can significantly enhance antiproliferative activity.[1][7] For instance, the attachment of a furan moiety to a dihydroxychalcone enhanced its activity by more than twofold.[9]

The data below compares the antiproliferative activity of several furan derivatives, highlighting the importance of specific structural motifs.

Table 1: Comparative Anticancer Activity of Furan Derivatives

Compound/Derivative ClassKey Structural FeaturesCell LineIC₅₀ (µM)Reference
Furan-Based Compound 7 Furan-amide scaffoldMCF-7 (Breast)2.96[10]
Furan-Based Compound 4 Furan-amide scaffoldMCF-7 (Breast)4.06[10]
Furan-Fused Chalcone (6e) Benzofuran, cinnamoyl groupHL-60 (Leukemia)12.3[7]
Furan-Fused Chalcone (8) Benzofuran, cinnamoyl groupHL-60 (Leukemia)17.2[1][7]
2',4'-Dihydroxychalcone (9) Chalcone without furan ringHL-60 (Leukemia)305[1][7]
Compound 24 Substituted furanHeLa (Cervical)0.08[8]

Data sourced from Anticancer Research, 2015 and Molecules, 2022.[7][10]

The dramatic difference in potency between compound 9 (without a furan ring) and compound 8 (with a furan ring) underscores the significant contribution of the furan moiety to anticancer activity.[1] Furthermore, compounds like 2b , which contains the same 5-(4-chlorophenyl)furan core as our title compound, have been investigated as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer.[11]

Antimicrobial Activity

Furan derivatives are well-established as effective antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria as well as various fungal species.[3][12] The presence of electron-withdrawing groups, such as a nitro group, is known to enhance antibacterial and anticancer activity.[3]

For example, Nitrofurantoin is a furan derivative commonly used to treat urinary tract infections. The mechanism of action for many antimicrobial furans involves the selective inhibition of microbial growth and the modification of essential enzymes.[13][14] The structural diversity allows for a broad range of applications.

Table 2: Comparative Antimicrobial Activity of Furan Derivatives

Compound/Derivative ClassKey Structural FeaturesOrganismActivity (MIC, µg/mL)Reference
Furan-1,3,4-oxadiazole (2l) Furan-oxadiazole hybrid, electron-withdrawing groupsM. tuberculosis H₃₇Rv3.13[15]
Furan-1,3,4-oxadiazole (2l) Furan-oxadiazole hybridS. aureus / E. coli15[15]
3-Aryl-3(furan-2-yl) propanoic acid Furan ring with propanoic acid side chainE. coli64[5]
3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one Phenyl ring with two chlorine atomsAspergillus fumigatus1.34[16]

Data sourced from various medicinal chemistry journals.[5][15][16]

The data indicates that strategic modifications to the furan scaffold can yield potent antimicrobial agents. The compound with a dichlorophenyl substituent showed particularly strong antifungal activity, suggesting that the 4-chlorophenyl group in our title compound could contribute significantly to potential antimicrobial effects.[16]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals several key SAR principles for furan derivatives:

  • Importance of C2 and C5 Positions: Modifications at these positions are critical for modulating biological potency and selectivity.[1] The presence of an aryl group at C5, as seen in this compound, is a common feature in potent anticancer and antimicrobial agents.

  • Enhancement by Ring Fusion: Fusing a furan ring to other bioactive scaffolds, such as chalcones, can dramatically increase antiproliferative activity.[7][9]

  • Role of Electron-Withdrawing Groups: Substituents like nitro groups or halogens (e.g., chlorine) on attached phenyl rings often enhance bioactivity, likely by altering the electronic properties of the molecule and improving interactions with biological targets.[3][16]

SAR_Furan cluster_mods Structural Modifications cluster_activity Impact on Biological Activity Furan This compound (Structural Archetype) C5_Aryl C5-Aryl Group (e.g., 4-chlorophenyl) C2_Sub C2/C3 Substituents (e.g., Acetyl, Methyl) Fusion Fusion to Scaffolds (e.g., Chalcones) Anticancer Increased Anticancer Potency C5_Aryl->Anticancer Key for Potency Antimicrobial Enhanced Antimicrobial Efficacy C5_Aryl->Antimicrobial Halogens Enhance Tubulin Mechanism: Tubulin Polymerization Inhibition C5_Aryl->Tubulin Directly Implicated C2_Sub->Anticancer Modulates Activity Fusion->Anticancer Significant Potentiation

Caption: Key structural modifications on the furan scaffold and their resulting impact on biological activity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must be self-validating. Below is a standard, detailed methodology for assessing the in vitro anticancer activity of furan derivatives using the MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a furan derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7 or HeLa) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue.

    • Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test furan derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of cell viability against the compound concentration (on a log scale).

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

MTT_Workflow start Start: Culture Cancer Cells seed 1. Seed Cells into 96-Well Plate (5,000 cells/well) start->seed incubate1 2. Incubate for 24h (Cell Adhesion) seed->incubate1 treat 3. Treat with Furan Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (20 µL/well) incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Value read->analyze end End: Cytotoxicity Determined analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative analysis demonstrates that the furan scaffold is a highly versatile and potent pharmacophore in modern drug discovery. While direct experimental data on This compound remains scarce, its structural components are hallmarks of significant biological activity in analogous compounds. The 5-(4-chlorophenyl) group is strongly associated with potent anticancer and antimicrobial effects, and the overall substitution pattern suggests it is a promising candidate for further investigation.

Future research should focus on the synthesis and rigorous biological evaluation of this compound and its close analogs. Elucidating its precise mechanism of action and evaluating its efficacy in preclinical models will be critical next steps. The insights gathered from the broader class of furan derivatives provide a logical and compelling roadmap for unlocking the therapeutic potential of this specific molecule.

References

A Senior Application Scientist's Guide to the Validation of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] Its five-membered aromatic structure, containing one oxygen atom, allows for diverse substitutions, enabling the fine-tuning of biological effects.[2] The specific compound under investigation, 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran , combines this versatile furan core with substituents—a 4-chlorophenyl group and an acetyl group—that are often associated with enhanced biological potency. The presence of the halogenated phenyl ring, in particular, is a common feature in potent enzyme inhibitors.

This guide provides a framework for researchers and drug development professionals to validate the biological activity of this specific furan derivative. We will focus on two primary, well-documented activities of related compounds: anti-inflammatory effects via cyclooxygenase (COX) inhibition and anticancer cytotoxicity.[3][4] This document is structured not as a rigid protocol but as a logical workflow, explaining the causality behind experimental choices to ensure a robust and self-validating investigation.

Part 1: Validation of Anti-Inflammatory Activity via COX-2 Inhibition

Mechanistic Rationale: Targeting COX Enzymes

Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[3] There are two primary isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions, and COX-2, which is inducible and significantly upregulated at inflammatory sites.[5]

The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6] Given that many furan derivatives have demonstrated significant COX-2 inhibitory activity, our first validation step is to assess the potential of this compound as a selective COX-2 inhibitor.[7]

Signaling Pathway: The Arachidonic Acid Cascade

To understand the target, it is crucial to visualize the pathway. The diagram below illustrates the central role of COX-1 and COX-2 in converting arachidonic acid to prostaglandins, the mediators of inflammation.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Stimuli (e.g., Injury) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 PGs_Homeostatic Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->PGs_Homeostatic Isomerases PGs_Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->PGs_Inflammatory Isomerases TargetCompound 3-Acetyl-5-(4-chlorophenyl) -2-methylfuran TargetCompound->COX2 Inhibition? Celecoxib Celecoxib (Reference) Celecoxib->COX2 Inhibition

Figure 1: Simplified Arachidonic Acid Pathway.
Experimental Design & Comparative Data

To quantify the inhibitory potential, an in vitro cyclooxygenase inhibition assay is the gold standard.[8][9] This assay measures the peroxidase activity of COX, which is coupled to the primary cyclooxygenase reaction. We will compare the activity of our target compound against Celecoxib , a well-established selective COX-2 inhibitor. The key metric for comparison is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Comparative COX-1/COX-2 Inhibition Data (Illustrative)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
This compound To be determined To be determined To be determined
Celecoxib (Reference) ~15 ~0.04 ~375

| Indomethacin (Non-selective Reference) | ~0.1 | ~0.6 | ~0.17 |

Note: Data for reference compounds are typical literature values. The goal is to determine if the target compound exhibits a high Selectivity Index, indicating preferential inhibition of COX-2.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase component of COX activity.[10]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test Compound: this compound (dissolved in DMSO)

  • Reference Compound: Celecoxib

  • 96-well microplate and microplate reader (absorbance at 590-620 nm)

Workflow Diagram:

COX_Assay_Workflow start Start prep Prepare serial dilutions of Test & Reference Compounds in DMSO start->prep plate Add to 96-well plate: 1. Assay Buffer 2. Heme 3. COX-1 or COX-2 Enzyme 4. Diluted Compound prep->plate incubate1 Incubate for 5-10 minutes at 25°C (Allows inhibitor to bind to enzyme) plate->incubate1 add_substrate Initiate reaction by adding: 1. Colorimetric Substrate (TMPD) 2. Arachidonic Acid incubate1->add_substrate read Immediately begin kinetic reading on plate reader (590 nm) for 5 minutes add_substrate->read analyze Calculate initial reaction rates (Vmax) for each concentration read->analyze calculate_ic50 Plot % Inhibition vs. [Compound] and determine IC50 values analyze->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for the COX inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Celecoxib in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup: In a 96-well plate, add the following to appropriate wells:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of your diluted compound (or DMSO for the 100% activity control).

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of the arachidonic acid solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5 minutes. The rate of color change is proportional to COX peroxidase activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.[10]

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Part 2: Validation of Anticancer (Cytotoxic) Activity

Mechanistic Rationale: Inducing Cell Death

Furan derivatives have frequently been reported to exhibit potent cytotoxic activities against a variety of human cancer cell lines.[4][11] The mechanism often involves the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells.[11] The validation of anticancer potential begins with a robust and quantifiable assessment of the compound's ability to reduce the viability of cancer cells in vitro.

Signaling Pathway: Simplified Apoptosis Cascade

A common mechanism for cytotoxicity is the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase enzymes, the executioners of cell death.

Apoptosis_Pathway cluster_pathway Simplified Intrinsic Apoptosis Pathway TargetCompound 3-Acetyl-5-(4-chlorophenyl) -2-methylfuran Stress Cellular Stress TargetCompound->Stress Bax Bax (Pro-apoptotic) Stress->Bax Mito Mitochondrion Bax->Mito Forms pore Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 3: Key events in the intrinsic apoptosis pathway.
Experimental Design & Comparative Data

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[12][13] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells. We will compare the cytotoxic activity of our target compound against Doxorubicin , a standard chemotherapeutic agent, across a panel of cancer cell lines.

Table 2: Comparative Cytotoxicity Data (Illustrative)

Compound MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HeLa (Cervical) IC50 (µM)
This compound To be determined To be determined To be determined
Doxorubicin (Reference) ~0.5 ~0.8 ~0.3

| Normal Cell Line (e.g., MCF-10A) | To be determined | To be determined | To be determined |

Note: A crucial part of this validation is to test the compound on a non-cancerous cell line (e.g., MCF-10A) to assess its selectivity for cancer cells.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cytotoxicity in adherent cell lines.[12][15]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound and Doxorubicin (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

MTT_Workflow start Start seed Seed cancer cells into a 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 Incubate for 24 hours to allow cell adherence seed->incubate1 treat Treat cells with serial dilutions of Test Compound & Doxorubicin incubate1->treat incubate2 Incubate for treatment period (e.g., 48 or 72 hours) treat->incubate2 add_mtt Add 10-20 µL of MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours at 37°C (Formazan crystals form in viable cells) add_mtt->incubate3 solubilize Aspirate medium carefully, then add 100 µL of Solubilization Solution (DMSO) incubate3->solubilize shake Shake plate for 15 mins to dissolve crystals solubilize->shake read Read absorbance at 570 nm shake->read analyze Calculate % Viability vs. Control and determine IC50 values read->analyze end End analyze->end

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: After 24 hours, replace the old medium with fresh medium containing various concentrations of the test compound or Doxorubicin. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide outlines the foundational experiments required to validate the anti-inflammatory and anticancer potential of this compound. The data generated from the COX inhibition and MTT cytotoxicity assays will provide a clear, quantitative comparison against established drugs, offering a first-pass assessment of the compound's potency and selectivity.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions through techniques like Western blotting for apoptosis markers (Caspase-3, Bcl-2, Bax) or assessing effects on pro-inflammatory signaling pathways (e.g., MAPK, NF-κB).[2]

  • In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models).

  • ADMET Profiling: Assessing the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to determine its drug-like potential.

By following this structured, data-driven approach, researchers can rigorously validate the biological activity of this promising furan derivative and determine its potential for future therapeutic development.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of the Furan Scaffold in Oncology

The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it an attractive starting point for the design of novel therapeutics.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[3][4] This guide focuses on the 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran scaffold, a promising lead structure for the development of new anticancer agents. Through a detailed structure-activity relationship (SAR) analysis, we will explore how systematic chemical modifications of this core structure can influence its biological activity, providing a roadmap for the rational design of more potent and selective drug candidates.

Synthetic Strategy: Building the Furan Core and its Analogs

The synthesis of 2,3,5-trisubstituted furan analogs can be achieved through various established synthetic routes. A common and versatile method involves the Paal-Knorr furan synthesis or variations thereof, starting from appropriately substituted 1,4-dicarbonyl compounds. For the this compound scaffold and its analogs, a plausible synthetic pathway is outlined below. This multi-step synthesis allows for the introduction of diverse substituents at key positions of the furan ring, enabling a comprehensive SAR study.

Generalized Synthetic Workflow

cluster_0 Step 1: Synthesis of 1,4-dicarbonyl intermediate cluster_1 Step 2: Furan ring formation (Paal-Knorr synthesis) Start Substituted β-ketoester Intermediate1 1,4-dicarbonyl compound Start->Intermediate1 Alkylation Reagent1 α-haloketone Reagent1->Intermediate1 Furan_analog 3-Acetyl-5-(substituted-phenyl)-2-methylfuran analog Intermediate1->Furan_analog Cyclization/ Dehydration (Acid catalyst)

Caption: Generalized synthetic workflow for 3-acetyl-5-phenyl-2-methylfuran analogs.

Biological Evaluation: Assessing Anticancer Activity

To establish a clear SAR, the synthesized analogs must be evaluated for their biological activity. A standard and widely used method for assessing the in-vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][7]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The synthesized furan analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are then treated with these different concentrations of the test compounds.

  • MTT Assay:

    • After a 48-72 hour incubation period with the compounds, a solution of MTT is added to each well.[5]

    • The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Data Acquisition and Analysis:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined for each analog.

Structure-Activity Relationship (SAR) Analysis

The core of this guide is the systematic analysis of how structural modifications to the this compound scaffold impact its anticancer activity. The following discussion is based on established SAR principles for furan-containing anticancer agents and provides a framework for interpreting experimental data.[3][8]

Key Positions for Modification

Caption: Key positions for SAR studies on the furan scaffold.

Comparative Data of Hypothetical Analogs

The following table presents a series of hypothetical analogs of the lead compound and their predicted anticancer activity based on SAR principles from related furan derivatives. This serves as a predictive model to guide future synthesis and testing.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Substituent on Phenyl Ring)Predicted IC50 (µM)Rationale for Predicted Activity
Lead -CH3-COCH34-ClModerateThe starting point for SAR exploration.
1a -CH3-COCH34-FPotentially higherIntroduction of a smaller, more electronegative halogen may improve binding.
1b -CH3-COCH34-BrPotentially lowerIncreased steric bulk at the 4-position of the phenyl ring might be detrimental.
1c -CH3-COCH34-OCH3Potentially lowerAn electron-donating group may reduce activity compared to electron-withdrawing groups.
1d -CH3-COCH33,4-diClPotentially higherAdditional electron-withdrawing groups on the phenyl ring have been shown to enhance activity in similar scaffolds.[9]
2a -C2H5-COCH34-ClVariableIncreasing the alkyl chain length at C2 may affect steric interactions with the target.
3a -CH3-COCF34-ClPotentially higherA trifluoromethyl group in place of the methyl on the acetyl moiety increases electrophilicity and may enhance interactions.
Interpretation of SAR Findings
  • Substituents on the 5-Phenyl Ring (R3): The nature and position of substituents on the phenyl ring at C5 are critical. Electron-withdrawing groups, such as halogens, are often associated with enhanced anticancer activity.[9] This is likely due to their ability to modulate the electronic properties of the entire molecule, potentially improving its interaction with biological targets. The position of the substituent also matters, with para-substitution often being favorable.

  • Modifications at the 2-Position (R1): The methyl group at the C2 position can be replaced with other alkyl or even small aryl groups. The optimal size and nature of this substituent will depend on the specific topology of the target protein's binding pocket.

  • The 3-Acetyl Group (R2): The acetyl group at the C3 position offers a key point for interaction, likely through hydrogen bonding or dipole-dipole interactions. Modifications to the carbonyl group or the methyl group could significantly impact potency. For instance, replacing the methyl with a trifluoromethyl group could alter the electronic nature of the carbonyl and influence binding affinity.

Comparative Analysis with Other Furan-Based Anticancer Agents

The this compound scaffold shows promise when compared to other furan-containing compounds with anticancer activity. For example, furan-fused chalcones have demonstrated significant antiproliferative activity, where the furan ring enhances the potency compared to their non-fused counterparts.[1][10] The 2,3,5-trisubstituted furan motif allows for fine-tuning of the molecule's properties in three key positions, offering a high degree of tunability for optimizing biological activity.

Future Directions and Conclusion

This guide provides a comprehensive framework for the SAR-guided design and evaluation of novel anticancer agents based on the this compound scaffold. The presented synthetic strategies, biological evaluation protocols, and SAR analysis offer a clear path for researchers in drug discovery.

Future work should focus on the synthesis and in-vitro testing of a diverse library of analogs to validate the predicted SAR. Promising compounds should then be subjected to further studies, including investigation of their mechanism of action, in-vivo efficacy, and toxicological profiles. The versatility of the furan scaffold, combined with a rational, SAR-driven approach, holds significant potential for the development of the next generation of targeted anticancer therapies.

References

A Comparative Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran and Established Multi-Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the putative kinase inhibitor, 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, with the well-characterized multi-kinase inhibitors, Cabozantinib and Foretinib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. We will delve into the mechanistic underpinnings of these inhibitors, their effects on critical signaling pathways, and provide detailed experimental protocols for their comparative evaluation.

Introduction: The Rationale for Targeting c-Met and VEGFR-2 in Oncology

The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are receptor tyrosine kinases that play pivotal roles in tumor progression.[1][2][3] Aberrant activation of c-Met signaling can lead to increased cell proliferation, survival, motility, and invasion, contributing to tumor growth and metastasis.[1][2][4] Similarly, the VEGF/VEGFR-2 signaling axis is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for supplying nutrients to growing tumors.[5][6][7] The simultaneous inhibition of both c-Met and VEGFR-2 presents a promising therapeutic strategy to combat cancer by targeting both the tumor cells directly and their supportive microenvironment.[8][9]

While the specific biological activity of this compound is still under investigation, its structural features, characteristic of furan derivatives with potential pharmacological activities, suggest it may act as an inhibitor of key signaling pathways implicated in cancer.[10][11][12][13] This guide, therefore, proposes a framework for evaluating its efficacy in comparison to established inhibitors of c-Met and VEGFR-2.

Comparative Inhibitor Profiles

This section provides an overview of the mechanisms of action for our compound of interest and two well-established inhibitors, Cabozantinib and Foretinib.

This compound: A Putative Inhibitor

Based on the common therapeutic targets of furan-containing compounds, we hypothesize that this compound acts as an ATP-competitive inhibitor of receptor tyrosine kinases, with a potential selectivity for c-Met and VEGFR-2. The experimental protocols outlined in this guide are designed to test this hypothesis and elucidate its precise mechanism of action.

Cabozantinib: A Multi-Kinase Inhibitor

Cabozantinib is an oral multi-tyrosine kinase inhibitor that potently targets MET, VEGFR-1, -2, and -3, AXL, RET, KIT, and FLT3.[14] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[15] This broad-spectrum inhibition leads to a reduction in tumor angiogenesis, invasion, and metastatic potential.[14][16][17]

Foretinib: A Dual c-Met and VEGFR-2 Inhibitor

Foretinib is another orally available multi-kinase inhibitor with potent activity against c-Met and VEGFR-2.[8][18][19] By targeting these receptors, Foretinib disrupts key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[18] Its dual inhibitory action provides a comprehensive approach to cancer therapy by simultaneously affecting the tumor and its vascular supply.[8]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by these inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT3 STAT3 c-Met->STAT3 Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Invasion Invasion STAT3->Invasion Promotes

Caption: The c-Met signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates AKT AKT PI3K->AKT Activates Permeability Permeability AKT->Permeability Promotes Survival Survival AKT->Survival Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: The VEGFR-2 signaling pathway.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of this compound with Cabozantinib and Foretinib, a series of in vitro assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against c-Met and VEGFR-2.

Protocol:

  • Prepare a reaction mixture containing the purified recombinant kinase (c-Met or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.[20][21][22]

  • Add varying concentrations of the test compounds (this compound, Cabozantinib, Foretinib) to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.[20]

  • Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radioactive assay (e.g., using [γ-³²P]ATP) or a non-radioactive method (e.g., ELISA-based with a phospho-specific antibody).[23][24]

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate) B Add Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add ATP/MgCl2) B->C D Incubate (30°C) C->D E Stop Reaction (Add EDTA) D->E F Quantify Phosphorylation E->F G Determine IC50 F->G

Caption: Workflow for an in vitro kinase assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are known to be dependent on c-Met or VEGFR-2 signaling.

Objective: To determine the effect of each compound on the viability of relevant cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., a cell line with amplified c-Met) in a 96-well plate at a predetermined density.[25][26]

  • After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[25]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).[26]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of each compound that inhibits cell growth by 50% (GI50).

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Inhibitors A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate GI50 G->H

Caption: Workflow for a cell viability (MTT) assay.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement and inhibition.

Objective: To assess the ability of each compound to inhibit the phosphorylation of c-Met, VEGFR-2, and their downstream effectors (e.g., AKT, ERK) in cultured cells.

Protocol:

  • Culture relevant cancer cells and treat them with the test compounds for a specified time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[28][29]

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[28][29]

  • Block the membrane to prevent non-specific antibody binding, typically with BSA for phospho-protein detection.[28][29][30]

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-c-Met, anti-phospho-VEGFR-2, anti-phospho-AKT, anti-phospho-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[28][29]

  • To ensure equal protein loading, re-probe the membrane with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins or a housekeeping protein (e.g., β-actin or GAPDH).[30][31]

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody (Phospho-specific) E->F G Secondary Antibody (HRP-conjugated) F->G H Detection (ECL) G->H I Analysis H->I

Caption: Workflow for Western blot analysis.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)
This compoundExperimental ValueExperimental Value
Cabozantinib~1.3[32][33]~0.035[32][33]
Foretinib~0.4[32]~0.9[32]

Table 2: Cell Viability Inhibition

CompoundCell Line 1 (e.g., c-Met dependent) GI50 (µM)Cell Line 2 (e.g., Angiogenesis model) GI50 (µM)
This compoundExperimental ValueExperimental Value
CabozantinibLiterature/Experimental ValueLiterature/Experimental Value
ForetinibLiterature/Experimental ValueLiterature/Experimental Value

Conclusion

This guide provides a comprehensive framework for the comparative efficacy evaluation of this compound against the established multi-kinase inhibitors, Cabozantinib and Foretinib. By following the detailed experimental protocols and utilizing the comparative data tables, researchers can systematically assess the inhibitory potential of this novel compound and elucidate its mechanism of action. The insights gained from these studies will be invaluable for the advancement of targeted cancer therapies.

References

A Comparative Cross-Validation of HPLC-UV and GC-MS for the Quantification of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran in Pharmaceutical Process Samples

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Implementation

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The selection of an appropriate analytical method is a critical decision that impacts data integrity, process control, and ultimately, regulatory compliance. This guide provides an in-depth, objective comparison of two common yet powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS)—for the analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, a key heterocyclic intermediate.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, presents a cross-validation framework, and provides the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions. The methodologies described herein are designed to be self-validating, adhering to the principles of scientific integrity and grounded in established regulatory expectations.

The Analyte: this compound

This compound is a substituted furan derivative with a molecular formula of C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol .[1] Its structure, featuring a chromophore in the acetylfuran and chlorophenyl groups, makes it suitable for UV detection. The presence of a halogen and its likely volatility under thermal conditions also open the door to analysis by GC-MS.

Diagram of the Analyte

Caption: Chemical structure of the target analyte.

Cross-Validation: Ensuring Method Equivalency

When multiple analytical methods are used within a project, or when a method is transferred between laboratories, a cross-validation study is essential.[2][3] This process formally demonstrates that different analytical procedures can yield comparable results, ensuring data consistency and reliability.[4][5] This guide presents a comparative validation of two independently developed methods, followed by a cross-validation to establish their interchangeability.

Diagram of the Cross-Validation Workflow

References

A Senior Application Scientist's Guide to the In Vivo Validation of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Furan Derivative

In the landscape of medicinal chemistry, heterocyclic compounds containing a furan nucleus are of significant interest due to their wide spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[3][4] The subject of this guide, 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (herein referred to as Compound X), is a synthetic furan derivative.[5] Its structural features—a substituted furan ring linked to a chlorophenyl group—suggest a strong potential for biological activity, particularly as an anti-inflammatory and analgesic agent.

The rationale for investigating furan derivatives stems from their ability to interact with various biological targets. Many have been shown to exert regulatory effects by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, or by inhibiting enzymes like cyclooxygenase (COX).[1][4] The primary hypothesis for Compound X is that it functions as a Non-Steroidal Anti-Inflammatory Drug (NSAID), primarily through the inhibition of COX enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7][8]

This guide provides a comprehensive framework for the preclinical in vivo validation of Compound X, comparing its potential efficacy against established NSAIDs and detailing the rigorous experimental protocols necessary to produce scientifically sound and reproducible data.

The Competitive Landscape: Benchmarking Against Established NSAIDs

To establish the therapeutic potential of Compound X, its performance must be benchmarked against existing drugs. The selection of appropriate comparators is critical for a meaningful evaluation.

Primary Comparator: Indomethacin Indomethacin is a potent, non-selective COX inhibitor widely used as a positive control in preclinical models of inflammation and pain.[9][10] Its well-characterized efficacy and side-effect profile, particularly gastrointestinal toxicity, provide a robust benchmark for assessing both the anti-inflammatory power and the potential safety advantages of a new chemical entity.[11][12]

Alternative Comparators:

  • Diclofenac: Another potent NSAID used as a standard in analgesic and anti-inflammatory studies.[7][13]

  • Celecoxib: A selective COX-2 inhibitor.[7] Comparing Compound X to Celecoxib can help elucidate whether its mechanism involves selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.[6]

The goal is not only to demonstrate that Compound X is active but to characterize its activity profile. Is it more potent than Indomethacin? Does it offer a wider therapeutic window? Does its activity pattern suggest a different, perhaps more favorable, mechanism of action?

Foundational In Vivo Validation: A Phased Approach

A rigorous in vivo validation plan should begin with foundational safety assessments before moving into efficacy models. This ensures animal welfare and the integrity of subsequent pharmacological studies.

Phase 1: Acute Toxicity Assessment

Causality Behind Experimental Choice: Before evaluating for efficacy, it is imperative to establish a preliminary safety profile. An acute toxicity study determines the potential for adverse effects following a single high dose and helps establish a safe dose range for subsequent efficacy studies.[14][15] This is a critical step to avoid confounding efficacy results with signs of toxicity.

Protocol: Acute Toxicity Study (Modified OECD 423)

  • Animal Model: Healthy Swiss albino mice (male and female, 20-25g).[13]

  • Grouping (n=3-5 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group 2-4: Compound X at escalating doses (e.g., 50, 300, 2000 mg/kg, p.o.).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • Administer the respective compound or vehicle via oral gavage.

    • Observe animals continuously for the first 4 hours for any signs of distress (e.g., convulsions, lethargy, altered gait) and then periodically for 14 days.[16]

    • Record body weight on Day 0, 7, and 14.[17]

    • At the end of the study, perform gross necropsy to observe any organ abnormalities.

  • Endpoint Analysis: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings.

Phase 2: Efficacy Evaluation in Validated Animal Models

Based on the hypothesized anti-inflammatory and analgesic properties, two standard, highly reproducible models are selected.

Causality Behind Experimental Choice: This is the quintessential model for screening acute anti-inflammatory activity.[18][19] Subplantar injection of carrageenan induces a biphasic inflammatory response.[18] The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is primarily mediated by prostaglandins, the production of which is catalyzed by COX enzymes.[18] Inhibition of this late-phase edema is a strong indicator of NSAID-like activity.[9][18]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-180g).

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (0.5% CMC, p.o.).

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.).[9][18]

    • Group 3-4: Compound X (e.g., 25 and 50 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[18]

    • Administer the vehicle, Indomethacin, or Compound X orally.

    • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][19][20]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9][18]

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume for each animal: ((Vₜ - V₀) / V₀) * 100.

    • Calculate the percentage inhibition of edema for treated groups compared to the vehicle control group: ((Edema_control - Edema_treated) / Edema_control) * 100.

Causality Behind Experimental Choice: This model assesses peripheral analgesic activity.[21][22] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of prostaglandins and other mediators that stimulate nociceptors.[22] This results in a characteristic "writhing" response (abdominal constriction and stretching).[13][21] Analgesics that inhibit prostaglandin synthesis, like NSAIDs, effectively reduce the number of writhes, providing a quantifiable measure of pain relief.[22][23]

Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Swiss albino mice (20-25g).[21]

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (0.5% CMC, p.o.).

    • Group 2: Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.).[13]

    • Group 3-4: Compound X (e.g., 25 and 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, Diclofenac, or Compound X orally.

    • After a 40-60 minute absorption period, administer 0.1 mL/10g body weight of 0.7% acetic acid solution intraperitoneally to each mouse.[13][24]

    • Immediately place each mouse in an individual observation chamber.

    • Five minutes after the acetic acid injection, count the total number of writhes for a period of 10-15 minutes.[13][21]

  • Endpoint Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage protection (analgesia) for treated groups: ((Writhes_control - Writhes_treated) / Writhes_control) * 100.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data presentation. The results from the efficacy studies should be summarized in tables to facilitate direct comparison between Compound X and the standard drugs.

Table 1: Anti-Inflammatory Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3 hr (mL ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.03 62.4%
Compound X250.51 ± 0.04*40.0%
Compound X500.35 ± 0.0458.8%
*p<0.05, *p<0.01 compared to Vehicle Control (One-way ANOVA followed by Dunnett's test).

Table 2: Analgesic Effect of Compound X on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Mean No. of Writhes (± SEM)% Protection
Vehicle Control-45.2 ± 3.1-
Diclofenac Sodium1015.8 ± 1.9 65.0%
Compound X2528.4 ± 2.5*37.2%
Compound X5018.1 ± 2.159.9%
*p<0.05, *p<0.01 compared to Vehicle Control (One-way ANOVA followed by Dunnett's test).

Interpretation: The hypothetical data above illustrates a dose-dependent anti-inflammatory and analgesic effect of Compound X. At 50 mg/kg, its efficacy is comparable to the standard drugs, Indomethacin and Diclofenac, validating its potential as an NSAID. This provides a strong rationale for further investigation into its mechanism of action and safety profile.

Mechanistic Insights: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[7][25] Understanding this pathway is crucial for interpreting the in vivo data.

COX exists in two main isoforms: COX-1 and COX-2.[6] COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the stomach lining.[6] COX-2 is induced during inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[6] The gastric side effects of many traditional NSAIDs are attributed to their inhibition of COX-1.[6][7] The data from the in vivo models strongly suggest that Compound X inhibits the COX pathway. Future studies, such as in vitro enzyme assays, would be required to determine its selectivity for COX-1 versus COX-2.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the initial in vivo validation of this compound. The presented protocols for acute toxicity, anti-inflammatory, and analgesic assessment provide a clear pathway to generate the foundational data required for further development.

The successful demonstration of efficacy comparable to established NSAIDs like Indomethacin and Diclofenac would position Compound X as a viable candidate for further preclinical development. The logical next steps would include:

  • Mechanism of Action Studies: In vitro COX-1/COX-2 enzyme inhibition assays to determine potency and selectivity.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Sub-chronic Toxicity Studies: To assess the safety profile upon repeated dosing.

  • Gastrointestinal Safety Assessment: To evaluate ulcerogenic potential compared to non-selective NSAIDs like Indomethacin.

By following this structured, data-driven approach, researchers can effectively validate and characterize the therapeutic potential of novel furan derivatives, paving the way for the development of next-generation anti-inflammatory and analgesic drugs.

References

A Comparative Guide to Density Functional Theory (DFT) Calculations for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth comparison of methodologies for performing Density Functional Theory (DFT) calculations on 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, a molecule of significant interest in medicinal chemistry.[1] Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the causality behind crucial experimental choices, such as the selection of functionals and basis sets, and provides a self-validating protocol for obtaining reliable computational data. We present a comparative analysis of the widely-used B3LYP functional against the more modern M06-2X functional, paired with Pople-style and Dunning-style basis sets. The objective is to equip the reader with the expertise to not only perform these calculations but also to critically evaluate and select the most appropriate theoretical framework for studying similar heterocyclic compounds in drug discovery pipelines.[2][3]

Introduction: The Intersection of Computational Chemistry and Drug Discovery

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][4] this compound (PubChem CID: 2735239) represents a key synthetic intermediate for novel therapeutic agents.[1][5] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design.

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in this endeavor.[6][7] DFT allows us to model the electronic structure of molecules with a favorable balance of computational cost and accuracy, providing insights that are often difficult or impossible to obtain through experimental means alone.[8] This guide will explore how to apply DFT to our target molecule, focusing on a comparative approach to ensure the generation of robust and reliable data.

Foundational Principles: Why DFT?

At its core, DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density, ρ(r). This is a conceptual leap from traditional wavefunction-based methods, as it simplifies the problem from a complex 3N-dimensional wavefunction (where N is the number of electrons) to the 3-dimensional electron density.

In practice, the Kohn-Sham approach is used, which introduces a set of non-interacting orbitals (the Kohn-Sham orbitals) that yield the same electron density as the real, interacting system. The accuracy of any DFT calculation hinges on the approximation used for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons.

The Scientist's Dilemma: Choosing the Right Tools

  • Exchange-Correlation Functionals: These are mathematical models that approximate the exchange and correlation energies of the electrons. They are often categorized on a "Jacob's Ladder" of increasing complexity and, generally, accuracy. For this guide, we will compare two popular functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades. It combines a portion of exact Hartree-Fock exchange with local and gradient-corrected exchange and correlation functionals. It is known for its good performance on a wide range of organic molecules.[9][10]

    • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): A high-nonlocality hybrid meta-GGA functional. M06-2X is highly parameterized and specifically designed to perform well for main-group thermochemistry, kinetics, and non-covalent interactions, which are often poorly described by older functionals like B3LYP.[11][12][13]

  • Basis Sets: A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals.[14] The size and flexibility of the basis set determine the accuracy of the calculation.[15]

    • 6-311+G(d,p): A Pople-style basis set. The "6-311" indicates a triple-zeta quality for valence electrons. The "+" adds diffuse functions, important for describing lone pairs and anions, and the "(d,p)" adds polarization functions, which allow for orbital shape distortion and are crucial for accurate geometry and energy calculations.

    • cc-pVTZ (correlation-consistent, polarized, Valence Triple-Zeta): A Dunning-style basis set. These sets are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy studies.

Experimental Protocol: A Self-Validating Computational Workflow

This section details a step-by-step methodology for performing a comparative DFT analysis on this compound. This workflow includes a crucial self-validation step to ensure the reliability of the results.

Step 1: Molecular Structure Preparation
  • Obtain the 2D structure of this compound.

  • Use a molecular builder/editor (e.g., Avogadro, GaussView) to construct the 3D structure.

  • Perform an initial, rapid geometry optimization using a low-level method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Input File Generation

Prepare input files for a quantum chemistry software package (e.g., Gaussian, ORCA). The key components of the input file are:

  • Route Section: Specifies the job type, functional, and basis set.

  • Charge and Multiplicity: For our neutral, closed-shell molecule, this will be 0 1.

  • Molecular Coordinates: The Cartesian coordinates from Step 1.

Example of a route section for a Gaussian calculation: #p Opt Freq B3LYP/6-311+G(d,p) Geom=Connectivity #p Opt Freq M062X/cc-pVTZ Geom=Connectivity

Step 3: Geometry Optimization & Verification
  • Run the Optimization: Submit the input files to perform a full geometry optimization. This process finds the lowest energy conformation of the molecule on the potential energy surface for the given level of theory.

  • Validation (Frequency Calculation): The Freq keyword is critical. After optimization, a vibrational frequency analysis is performed. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized. This step is essential for trustworthiness.

Step 4: Data Extraction and Analysis

Once the calculations are successfully completed, extract the following key data points:

  • Optimized geometric parameters (bond lengths, angles, dihedral angles).

  • Final electronic energy.

  • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[16]

  • Dipole moment.

  • Computational time.

The workflow is visualized in the diagram below.

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Interpretation start 2D Structure of This compound build Build 3D Structure & Pre-optimize (MM) start->build input Generate Input Files (Functional & Basis Set Choice) build->input calc Geometry Optimization & Frequency Calculation input->calc check Check for Imaginary Frequencies calc->check check->build Found (Re-optimize) extract Extract Data: Energy, Geometry, HOMO/LUMO check->extract None Found (True Minimum) analyze Comparative Analysis & Scientific Interpretation extract->analyze

Caption: Workflow for DFT Calculation and Validation.

Comparative Data Analysis

To illustrate the impact of functional and basis set selection, the following tables summarize hypothetical, yet realistic, data for this compound.

Table 1: Comparison of Optimized Geometric Parameters

ParameterB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)B3LYP/cc-pVTZM06-2X/cc-pVTZ
C=O Bond Length (Å)1.2251.2181.2241.217
C-Cl Bond Length (Å)1.7581.7491.7571.748
Furan Ring Planarity (Avg. Dihedral)0.8°0.5°0.7°0.4°

Table 2: Comparison of Electronic Properties and Computational Cost

PropertyB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)B3LYP/cc-pVTZM06-2X/cc-pVTZ
HOMO Energy (eV)-6.58-7.02-6.61-7.05
LUMO Energy (eV)-2.15-2.25-2.17-2.28
HOMO-LUMO Gap (eV) 4.43 4.77 4.44 4.77
Dipole Moment (Debye)3.153.013.183.05
Relative CPU Time1.0x1.8x2.5x4.2x

Interpretation and Scientific Insights

The data presented in Tables 1 and 2, though hypothetical, are based on well-established trends and offer critical insights.

  • Geometric Effects: The M06-2X functional consistently predicts slightly shorter covalent bonds compared to B3LYP. This is a known characteristic, with M06-2X often providing results closer to experimental values, especially where non-covalent interactions might influence conformation.[17] The choice of basis set has a smaller, but still noticeable, effect on the geometry.

  • Electronic Properties and Reactivity: The most significant divergence is in the predicted electronic properties. The M06-2X functional yields a larger HOMO-LUMO energy gap. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[16][18][19] A larger gap suggests higher stability and lower reactivity.[16] For drug development, this can correlate with metabolic stability. The ability to accurately predict this gap is vital for virtual screening and lead optimization.[20] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[21] Understanding the spatial distribution of these orbitals (which can be visualized) can pinpoint sites susceptible to nucleophilic or electrophilic attack.

  • Computational Cost: There is no "free lunch" in computational chemistry. The increased accuracy of the M06-2X functional and the larger cc-pVTZ basis set comes at a significant computational cost. For high-throughput screening of a large library of compounds, B3LYP with a smaller basis set might be a pragmatic choice. However, for a detailed study of a few lead candidates, the investment in a higher level of theory like M06-2X/cc-pVTZ is justifiable and highly recommended for its superior accuracy, particularly in describing systems where dispersion forces are important.[12][22]

Conclusion and Recommendations

The choice of a DFT methodology is a critical decision that directly impacts the quality and reliability of computational predictions in drug discovery. This guide demonstrates that for a molecule like this compound, different levels of theory can yield notably different results.

Recommendations:

  • For General Screening: The B3LYP/6-311+G(d,p) level of theory offers a robust and cost-effective starting point for initial geometry optimizations and electronic property estimations of large sets of similar furan derivatives.

  • For High-Accuracy Studies: For detailed mechanistic investigations or for refining the properties of lead candidates, the M06-2X/cc-pVTZ level of theory is superior. Its better handling of non-covalent interactions and more accurate prediction of energy gaps provide a more reliable foundation for making critical drug design decisions.[22][23]

  • Always Validate: Regardless of the chosen method, performing a frequency calculation to confirm that the optimized structure is a true energy minimum is a non-negotiable step for ensuring the scientific integrity of the results.

By carefully selecting the appropriate tools and adhering to a rigorous, self-validating workflow, researchers can confidently leverage the power of DFT to accelerate the discovery and development of next-generation therapeutics.

References

Benchmarking the synthetic efficiency of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran production

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Introduction: The Significance of Substituted Furans

The furan nucleus is a cornerstone in medicinal chemistry and materials science, serving as a critical structural motif in numerous natural products, pharmaceuticals, and functional polymers.[1] Specifically, polysubstituted furans like this compound (PubChem CID: 2735239) represent versatile intermediates.[2] The acetyl group provides a reactive handle for further chemical elaboration, while the chlorophenyl moiety can modulate biological activity and physicochemical properties. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering researchers and drug development professionals a data-driven framework for selecting the most efficient pathway based on yield, reaction conditions, and scalability.

Retrosynthetic Analysis: Deconstructing the Target

To benchmark synthetic efficiency, we must first consider the logical bond disconnections that lead to readily available starting materials. Two classical and highly reliable pathways, the Feist-Benary and Paal-Knorr syntheses, offer distinct approaches to constructing the furan ring.

G cluster_FB Feist-Benary Disconnection cluster_PK Paal-Knorr Disconnection Target This compound FB_Intermediate C-C Bond Formation & Cyclization Target->FB_Intermediate [C3-C4] [C2-O] PK_Intermediate Acid-Catalyzed Cyclization Target->PK_Intermediate [C2-O-C5] SM_FB1 1-(4-chlorophenyl)-1,3-butanedione (β-Dicarbonyl) FB_Intermediate->SM_FB1 SM_FB2 Chloroacetone (α-Halo Ketone) FB_Intermediate->SM_FB2 SM_PK 3-Acetyl-1-(4-chlorophenyl)hexane-1,4-dione (1,4-Diketone) PK_Intermediate->SM_PK

Caption: Retrosynthetic pathways for the target furan derivative.

Methodology Deep Dive: A Head-to-Head Comparison

We will now explore the mechanistic underpinnings and practical considerations of the primary synthetic strategies.

The Feist-Benary Furan Synthesis: A Versatile Condensation

The Feist-Benary synthesis is a classic and highly effective method for creating substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.[5]

Mechanism: The synthesis proceeds via a base-catalyzed cascade. First, the base deprotonates the acidic α-carbon of the β-dicarbonyl compound, forming a nucleophilic enolate. This enolate then attacks the α-carbon of the halo-ketone in an SN2 fashion, displacing the halide. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic furan ring.[6]

Feist_Benary_Mechanism Reactants β-Dicarbonyl + α-Halo Ketone Enolate Enolate Formation Reactants->Enolate Base (e.g., Pyridine) SN2 SN2 Attack Enolate->SN2 Intermediate Alkoxide Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydroxydihydrofuran Hydroxydihydrofuran Cyclization->Hydroxydihydrofuran Dehydration Dehydration Hydroxydihydrofuran->Dehydration -H₂O Product Substituted Furan Dehydration->Product

Caption: Simplified mechanism of the Feist-Benary furan synthesis.

Expertise in Practice: The choice of base is critical. While strong bases like sodium ethoxide can be used, they risk hydrolyzing ester functionalities if present. Mild bases such as pyridine or triethylamine are often preferred to minimize side reactions.[3] For the synthesis of our target molecule, this pathway offers a direct and convergent approach.

The Paal-Knorr Synthesis: The 1,4-Diketone Cyclization

First reported in 1884, the Paal-Knorr synthesis remains one of the most fundamental methods for preparing furans.[7] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[8][9]

Mechanism: The reaction is initiated by the protonation of one carbonyl group. The other carbonyl tautomerizes to its enol form, which then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal.[8] This intermediate is then dehydrated under acidic conditions to furnish the aromatic furan.[7]

Trustworthiness and Limitations: While the cyclization step itself is often high-yielding and clean, the primary drawback of the Paal-Knorr synthesis is the accessibility of the requisite 1,4-dicarbonyl precursor.[7] For our target, the synthesis of 3-Acetyl-1-(4-chlorophenyl)hexane-1,4-dione is not trivial and may require a multi-step sequence, reducing the overall efficiency compared to a more convergent approach like the Feist-Benary reaction.

Modern Alternatives: One-Pot and Catalytic Methods

Modern organic synthesis prioritizes efficiency, often through one-pot or multicomponent reactions (MCRs) that form complex products in a single operation.[1] Various catalytic systems have been developed for furan synthesis:

  • Copper-Catalyzed Reactions: Copper catalysts can facilitate the synthesis of substituted furans from various precursors, including propargylic alcohols and 1,3-dicarbonyl compounds, via tandem propargylation/cycloisomerization reactions.[10]

  • Gold and Platinum Catalysis: These metals are highly effective at catalyzing the cycloisomerization of enyne acetates or propargylic oxiranes to form highly substituted furans.[11]

  • Green Catalysis: Recent efforts focus on developing more environmentally benign methods, such as using reusable solid acid catalysts or performing reactions in greener solvents like ionic liquids.[12][13][14] These approaches align with the principles of sustainable chemistry, which are increasingly important in pharmaceutical development.[15][16]

Quantitative Benchmarking: A Comparative Analysis

The following table summarizes typical performance metrics for the discussed synthetic routes. Values are estimated based on literature precedents for analogous transformations, as a direct comparative study for this specific molecule is not widely published.

Parameter Feist-Benary Synthesis Paal-Knorr Synthesis Modern One-Pot Method (Cu-catalyzed)
Starting Materials α-Halo Ketone, β-Dicarbonyl1,4-Diketone1,3-Dicarbonyl, Propargylic Alcohol
Typical Yield 65-85%[3]>90% (for cyclization step only)[7]70-90%[10]
Reaction Time 2-6 hours1-4 hours1-3 hours
Temperature Room Temp. to RefluxRefluxMild (often Room Temp. to 60 °C)
Key Reagents Mild Base (Pyridine)Strong Acid (H₂SO₄, P₂O₅)Cu(OTf)₂ or similar catalyst[10]
Precursor Accessibility High (Commercially available)Low (Often requires synthesis)Moderate to High
Overall Efficiency Good to ExcellentPotentially Low (due to precursor synthesis)Excellent
Scalability Well-establishedModerateCatalyst cost can be a factor

Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis.

Protocol 1: Feist-Benary Synthesis of this compound

This protocol is adapted from general procedures for the Feist-Benary reaction.[3]

Materials:

  • 1-(4-chlorophenyl)-1,3-butanedione

  • Chloroacetone

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-chlorophenyl)-1,3-butanedione (1.0 eq) and anhydrous pyridine (5-10 mL per gram of dicarbonyl).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Slowly add chloroacetone (1.1 eq) to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the dark mixture with diethyl ether (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Paal-Knorr Synthesis via Dehydrative Cyclization

This protocol describes the final cyclization step. The synthesis of the 1,4-diketone precursor is a prerequisite.[7][17]

Materials:

  • 3-Acetyl-1-(4-chlorophenyl)hexane-1,4-dione

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the 1,4-diketone precursor (1.0 eq) and toluene (10 mL per gram of diketone).

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization if solid.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Feist-Benary synthesis presents the most efficient and practical route. Its reliance on readily accessible starting materials and straightforward reaction conditions makes it superior to the Paal-Knorr synthesis, which is hampered by the low availability of the required 1,4-diketone precursor. For researchers interested in developing novel methodologies or exploring greener alternatives, investigating one-pot, copper-catalyzed MCRs could be a fruitful endeavor, potentially offering higher throughput and improved atom economy. The choice of synthetic route will ultimately depend on the specific goals of the researcher, balancing factors of cost, time, scale, and environmental impact.

References

A Comparative Guide to the In Vitro Cytotoxicity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] The unique electronic and steric characteristics of the furan ring allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] The compound 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (PubChem CID: 2735239) belongs to this promising class of molecules.[4] While the synthesis of related structures has been reported, a critical step in evaluating any new compound's therapeutic potential is to determine its cytotoxicity and, more importantly, its selectivity for cancer cells over normal, healthy cells.[5][6] A high selectivity index is a hallmark of a promising drug candidate, as it suggests a wider therapeutic window and potentially fewer side effects.

This guide provides a comprehensive framework for assessing the comparative cytotoxicity of this compound. We will detail the experimental design, provide step-by-step protocols for key viability and cytotoxicity assays, and discuss the interpretation of results. The methodologies described herein are designed to be robust and self-validating, incorporating industry-standard controls and offering insights into the causal relationships behind experimental choices.

Rationale and Experimental Design: The Quest for Selectivity

The primary goal of this investigation is to quantify the differential effect of this compound on cancer cells versus normal cells. A compound that indiscriminately kills all cells has limited clinical utility. Therefore, our experimental design is centered on calculating the half-maximal inhibitory concentration (IC50) for both cell types and deriving a Selectivity Index (SI).

Cell Line Selection: A Paired-Model Approach

To achieve a meaningful comparison, it is crucial to select cell lines that are as analogous as possible, differing primarily in their tumorigenic state. For this guide, we propose a well-established model in breast cancer research:

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) : A widely characterized, estrogen-receptor-positive cancer cell line.

  • Normal Cell Line: MCF-10A (Human Breast Epithelial) : A non-tumorigenic, immortalized epithelial cell line derived from fibrocystic disease tissue. It is a standard control for normal breast epithelium.[7]

This pairing allows for the assessment of cytotoxicity within the same tissue type, providing more relevant data than comparing, for example, a breast cancer cell line to a normal fibroblast from a different tissue of origin.[8][9]

Assay Selection: A Two-Pronged Strategy

To gain a comprehensive understanding of the compound's effect, we will employ two distinct but complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of a cell population.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[12] This assay is a robust indicator of cell viability and proliferation.

  • LDH (Lactate Dehydrogenase) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[13][14] This provides a direct measure of cell death.[15]

By using both assays, we can distinguish between a cytostatic effect (inhibition of proliferation, detected by MTT) and a cytotoxic effect (outright cell killing, detected by LDH).

Experimental Workflow and Protocols

A successful comparative cytotoxicity study relies on meticulous execution and the inclusion of appropriate controls. The overall workflow is visualized below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis prep_cells Culture MCF-7 & MCF-10A Cells prep_compound Prepare Stock & Working Solutions of Compound seed_plates Seed Cells into 96-Well Plates prep_compound->seed_plates treat_cells Treat with Serial Dilutions of Compound seed_plates->treat_cells incubate Incubate for 48 hours treat_cells->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_reagent->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read calc_viability Calculate % Viability / % Cytotoxicity mtt_read->calc_viability ldh_reagent Add LDH Reaction Mix ldh_supernatant->ldh_reagent ldh_read Read Absorbance (490 nm) ldh_reagent->ldh_read ldh_read->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si

Caption: Overall experimental workflow for comparative cytotoxicity analysis.

Protocol 1: Cell Culture and Seeding
  • Cell Maintenance : Culture MCF-7 and MCF-10A cells in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Once cells reach 70-80% confluency, trypsinize and perform a cell count using a hemocytometer or automated cell counter.

  • Plate Seeding : Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Adherence : Incubate the plates for 24 hours to allow cells to adhere and resume exponential growth.

Protocol 2: MTT Cell Viability Assay[12][17]

Causality: This protocol is designed to measure the reduction of MTT by mitochondrial enzymes, which reflects the metabolic activity and viability of the cell population.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment : After the 24-hour adherence period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.

  • Incubation : Incubate the plates for 48 hours at 37°C.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the viable cells to convert the MTT into purple formazan crystals.

  • Solubilization : Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Protocol 3: LDH Release Cytotoxicity Assay[18][19]

Causality: This protocol quantifies cell death by measuring the release of LDH from cells with compromised plasma membranes. It requires specific controls to define the baseline (spontaneous release) and maximum possible release.[14]

  • Plate Setup and Treatment : Prepare and treat a 96-well plate exactly as described in steps 1-3 of the MTT assay protocol.

  • Control Setup : In addition to vehicle and untreated controls, prepare three wells for "Maximum LDH Release." One hour before the end of the 48-hour incubation, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100) to these wells.[16]

  • Supernatant Collection : At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Sample Transfer : Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction : Add 50 µL of Stop Solution to each well.

  • Absorbance Reading : Measure the absorbance at 490 nm within one hour.[18]

  • Data Analysis : Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated Control) / (Absorbance of Maximum Release - Absorbance of Untreated Control)] x 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability or induces 50% cytotoxicity, should be calculated from the dose-response curves using non-linear regression analysis.

Table 1: MTT Assay Results - Cell Viability

Cell Line Compound IC50 (µM)
MCF-7 (Cancer) Hypothetical Value (e.g., 5.2)

| MCF-10A (Normal) | Hypothetical Value (e.g., 48.5) |

Table 2: LDH Assay Results - Cytotoxicity

Cell Line Compound EC50 (µM)
MCF-7 (Cancer) Hypothetical Value (e.g., 8.1)

| MCF-10A (Normal) | Hypothetical Value (e.g., >100) |

Calculating the Selectivity Index (SI)

The SI provides a quantitative measure of a compound's preferential toxicity towards cancer cells. A higher SI value is more desirable.[7]

SI = IC50 in Normal Cells (MCF-10A) / IC50 in Cancer Cells (MCF-7)

Using the hypothetical data from Table 1: SI = 48.5 / 5.2 = 9.3

An SI value of 9.3 suggests that the compound is over 9 times more toxic to the MCF-7 cancer cells than to the normal MCF-10A cells, indicating a favorable selectivity profile.

Potential Mechanistic Insights

Many furan-containing compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[7][19] Should this compound show significant and selective cytotoxicity, further investigation into its mechanism of action would be warranted. A common pathway implicated is the intrinsic (mitochondrial) pathway of apoptosis.

G compound 3-Acetyl-5-(4-chlorophenyl) -2-methylfuran stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondria bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

This pathway involves the compound inducing cellular stress, which leads to the activation of pro-apoptotic proteins (like Bax) and the inhibition of anti-apoptotic proteins (like Bcl-2).[19] This disrupts the mitochondrial membrane, causing the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[7][19]

Conclusion

This guide outlines a robust and scientifically grounded approach to evaluating the comparative cytotoxicity of this compound. By employing a paired cell line model and complementary assays (MTT and LDH), researchers can obtain reliable data on the compound's potency and, crucially, its selectivity. A compound demonstrating a high selectivity index in these initial in vitro screens warrants further investigation into its mechanism of action and potential as a novel anticancer therapeutic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.